tert-butyl N-[4-(cyanomethyl)phenyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[4-(cyanomethyl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-11-6-4-10(5-7-11)8-9-14/h4-7H,8H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXGPJWRYXDDCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233249-35-8 | |
| Record name | tert-butyl N-[4-(cyanomethyl)phenyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Structural Elucidation Guide: tert-Butyl N-[4-(cyanomethyl)phenyl]carbamate
[1]
Executive Summary & Strategic Context
The compound tert-butyl N-[4-(cyanomethyl)phenyl]carbamate (CAS: 109863-49-6) represents a critical "masked" intermediate in medicinal chemistry.[1] It serves as a stable precursor to bifunctional linkers used in PROTACs (Proteolysis Targeting Chimeras) and antibody-drug conjugates (ADCs).[1] The tert-butoxycarbonyl (Boc) group protects the aniline, while the cyanomethyl moiety (
The Challenge: Distinguishing this molecule from its unprotected precursor (4-aminobenzyl cyanide) and potential side products (e.g., bis-Boc protection) requires a rigorous analytical logic.[1] This guide outlines a self-validating elucidation workflow.
Synthetic Pathway & Impurity Profile[1]
To understand the structure, one must understand its origin. The standard synthesis involves the chemoselective protection of the aniline nitrogen of (4-aminophenyl)acetonitrile.[1]
Reaction Logic:
Critical Impurities to Track:
-
Starting Material: Unreacted 4-aminobenzyl cyanide.
-
Bis-Boc Adduct:
(Over-reaction). -
Isocyanate: Formation of
(Thermal degradation).[1]
Visualization: Synthesis & Elucidation Workflow[1]
Figure 1: Operational workflow for the synthesis and structural validation of the target carbamate.
Structural Elucidation Suite
High-Resolution Mass Spectrometry (HRMS)
Objective: Confirm molecular formula
The carbamate bond is labile under high-energy ionization.[1] Use Electrospray Ionization (ESI) in positive mode.[1]
| Parameter | Expected Value | Mechanistic Insight |
| Monoisotopic Mass | 232.1212 Da | Exact mass of neutral molecule.[1] |
| 233.1285 Da | Protonated molecular ion.[1] | |
| 255.1104 Da | Sodium adduct (Common in ESI).[1] | |
| Fragment: | ~177 Da | Loss of tert-butyl group (isobutene).[1] |
| Fragment: | ~133 Da | Loss of Boc group (isobutene + |
Validation Check: If you see a mass of 333 Da, you have formed the Bis-Boc impurity.[1]
Infrared Spectroscopy (FT-IR)
Objective: Identify functional group orthogonality (Nitrile vs. Carbamate).
This is the quickest "Go/No-Go" test. The presence of the nitrile stretch is definitive for the "cyanomethyl" tail, while the carbonyl confirms the "Boc" head.
-
Nitrile (
): Look for a sharp, distinct peak at 2240–2255 cm⁻¹ .[1] This region is usually silent in organic molecules, making this peak diagnostic.[1] -
Carbamate Carbonyl (
): Strong absorption at 1690–1720 cm⁻¹ .[1] -
Amine (
): Single band at 3300–3400 cm⁻¹ (Carbamates typically show one band; primary amines show two).[1]
Nuclear Magnetic Resonance (NMR)
Objective: Definitive mapping of the carbon skeleton and proton topology.
This is the "Gold Standard" for this elucidation. The molecule possesses a symmetry axis through the phenyl ring (1,4-substitution), creating an AA'BB' splitting pattern.[1]
1H NMR Analysis (400 MHz, DMSO-d6)
| Position | Shift ( | Multiplicity | Integral | Assignment Logic |
| A | 1.48 | Singlet (s) | 9H | t-Butyl group .[1] The intense singlet confirms the Boc protection.[1] |
| B | 3.96 | Singlet (s) | 2H | Methylene ( |
| C | 7.25 | Doublet (d) | 2H | Aromatic (meta to N) .[1] Part of AA'BB' system.[1][2][3] |
| D | 7.45 | Doublet (d) | 2H | Aromatic (ortho to N) .[1] Deshielded by the N-lone pair resonance.[1] |
| E | 9.40 | Broad Singlet | 1H | Carbamate |
Note on Solvent Effects: In
13C NMR Analysis (100 MHz, DMSO-d6)
-
Carbonyl (
): ~153 ppm.[1][4][5] (Characteristic of carbamates). -
Nitrile (
): ~119 ppm.[1] -
Aromatic Quaternary (C-N): ~140 ppm.[1]
-
t-Butyl Quaternary: ~80 ppm.
-
Benzylic Methylene (
): ~22 ppm.[1][6] (Upfield due to anisotropic shielding, despite the CN).[1]
Visualization: NMR Logic Map
Figure 2: Mapping of proton environments to expected NMR signals.
Experimental Protocols
HPLC Purity Assessment
Before structural confirmation, ensure purity >95% to avoid ambiguous spectral data.[1]
-
Column: C18 Reverse Phase (
, ).[1] -
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 210 nm (Amide bond) and 254 nm (Aromatic).[1]
-
Expectation: The product should elute later than the starting aniline due to the lipophilic Boc group.[1]
NMR Sample Preparation[1]
-
Weigh 5–10 mg of the dried solid into a clean vial.
-
Add 0.6 mL of DMSO-d6 (preferred for solubility and NH visibility).
-
Sonicate until fully dissolved.
-
Filter through a cotton plug into the NMR tube if any turbidity remains.[1]
References
-
PubChem. tert-butyl N-[4-(cyanomethyl)phenyl]carbamate (Compound). National Library of Medicine.[1] Available at: [Link][1]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative text for IR and NMR interpretation rules).
-
Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for Boc-protection chemistry).
Sources
- 1. tert-Butyl (4-aminophenyl)carbamate | C11H16N2O2 | CID 688611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl carbamate(4248-19-5) 1H NMR [m.chemicalbook.com]
- 3. EP2527314A1 - Process for preparation of phenyl carbamate derivatives - Google Patents [patents.google.com]
- 4. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tert-Butyl N-[4-(aminomethyl)phenyl]carbamate, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
Technical Monograph: tert-butyl N-[4-(cyanomethyl)phenyl]carbamate
Strategic Bifunctional Scaffolds in Medicinal Chemistry
Executive Summary
In the architecture of modern drug discovery, tert-butyl N-[4-(cyanomethyl)phenyl]carbamate (CAS: 1233249-35-8) serves as a critical "masked" bifunctional intermediate. It stabilizes a reactive aniline moiety via Boc-protection while presenting a versatile nitrile handle for downstream diversification. This guide analyzes its structural utility, synthetic pathways, and role as a precursor for 4-(2-aminoethyl)aniline and phenylacetic acid pharmacophores, commonly found in kinase inhibitors and PARP inhibitors.
Structural Identity & Nomenclature
Precision in nomenclature is paramount for database retrieval and regulatory filing. While the user-provided name is chemically descriptive, the rigorous IUPAC designation ensures non-ambiguity.
| Attribute | Detail |
| Systematic IUPAC Name | tert-butyl (4-(cyanomethyl)phenyl)carbamate |
| Common Synonyms | 4-(Boc-amino)phenylacetonitrile; N-Boc-4-aminobenzyl cyanide |
| CAS Registry Number | 1233249-35-8 |
| Molecular Formula | |
| Molecular Weight | 232.28 g/mol |
| InChIKey | WPLIXWVBCVJWSU-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1=CC=C(CC#N)C=C1 |
Structural Analysis:
The molecule features a para-substituted benzene ring. Position 1 hosts the carbamate (Boc-protected amine), conferring stability against oxidation and nucleophilic attack. Position 4 hosts the cyanomethyl group (
Synthetic Pathways & Mechanistic Insight
The synthesis of tert-butyl N-[4-(cyanomethyl)phenyl]carbamate is governed by the chemoselective protection of 4-aminophenylacetonitrile . The reaction exploits the nucleophilicity of the aniline nitrogen against the electrophilic carbonyl of di-tert-butyl dicarbonate (
2.1 Thermodynamic vs. Kinetic Control
-
Chemospecificity: The starting material contains two nitrogen centers: the aniline (nucleophilic) and the nitrile (weakly basic, non-nucleophilic under neutral conditions).
reacts exclusively with the aniline, eliminating the need for protecting group manipulation on the nitrile. -
Temperature Control: The reaction is typically exothermic. Maintaining temperatures between
and is crucial to prevent the formation of bis-Boc byproducts (where the nitrogen is doubly acylated), a common impurity in aniline protections.
2.2 Reaction Scheme Visualization
The following diagram illustrates the transformation and the transition state logic.
Figure 1: Chemoselective synthesis pathway via nucleophilic addition-elimination.
Reactivity Profile & Applications
This compound is a "Gateway Intermediate." It is rarely the final drug but rather a pivot point in divergent synthesis.
3.1 The "Bifunctional" Advantage
-
Nitrile Reduction: Catalytic hydrogenation (e.g., Raney Ni or
) converts the nitrile to a primary amine, yielding a 1,2-diamine scaffold (after Boc removal). This motif is prevalent in GPCR ligands. -
Nitrile Hydrolysis: Acidic or basic hydrolysis converts the nitrile to a carboxylic acid (phenylacetic acid derivative), a key pharmacophore in NSAIDs and metabolic enzyme inhibitors.
-
Boc Stability: The Boc group survives the basic conditions of nitrile alkylation but is labile to acids (TFA/HCl), allowing orthogonal deprotection.
3.2 Divergent Synthesis Workflow
Figure 2: Divergent synthetic utility of the cyanomethyl-carbamate scaffold.
Experimental Protocol: Synthesis & Isolation
Note: This protocol is standardized based on the reactivity of 4-aminophenylacetonitrile (CAS 3544-25-0) and general Boc-protection methodologies.
Objective: Synthesis of tert-butyl N-[4-(cyanomethyl)phenyl]carbamate on 10 mmol scale.
Materials
-
4-Aminophenylacetonitrile (1.32 g, 10.0 mmol)
-
Di-tert-butyl dicarbonate (
) (2.40 g, 11.0 mmol, 1.1 equiv) -
Triethylamine (TEA) (1.5 mL, 1.1 equiv) [Optional, accelerates reaction]
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (20 mL)
-
Silica gel (for purification)[1]
Step-by-Step Methodology
-
Solvation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminophenylacetonitrile (1.32 g) in DCM (20 mL).
-
Reagent Addition: Cool the solution to
(ice bath). Add TEA (1.5 mL) followed by the dropwise addition of a solution of (2.40 g) in DCM (5 mL).-
Why: Cooling prevents exotherm-driven side reactions. Dropwise addition ensures controlled kinetics.
-
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (
) for 4–12 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting amine spot should disappear. -
Quench & Workup:
-
Drying: Dry over anhydrous
, filter, and concentrate in vacuo. -
Purification: If necessary, recrystallize from Hexane/EtOAc or purify via flash column chromatography (SiO2, eluting with 10-30% EtOAc in Hexanes).
Yield Expectation: 85–95% as a white to off-white solid.
Analytical Characterization (Quality Control)
To validate the synthesis, the following spectral signatures must be confirmed.
| Method | Expected Signal | Interpretation |
| 1H NMR (400 MHz, | Boc Group: Characteristic singlet of the tert-butyl protons. | |
| Benzylic: Singlet for the | ||
| Carbamate NH: Broad singlet, exchangeable with | ||
| Aromatic: AA'BB' system typical of para-substitution. | ||
| IR Spectroscopy | ~2250 | Nitrile Stretch: Sharp, distinct peak for |
| ~1690–1720 | Carbonyl: Strong stretch for the Carbamate | |
| Mass Spectrometry | m/z 233 | ESI positive mode parent ion. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67007994, tert-butyl N-[3-(cyanomethyl)phenyl]carbamate (and associated isomers). Retrieved from [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry.[4] Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
Technical Monograph: Physicochemical Profiling of tert-butyl N-[4-(cyanomethyl)phenyl]carbamate
Executive Summary
Compound Identity: tert-butyl N-[4-(cyanomethyl)phenyl]carbamate CAS Registry Number: 1233249-35-8 Synonyms: N-Boc-4-aminophenylacetonitrile; 4-(N-Boc-amino)benzyl cyanide; [4-(Cyanomethyl)phenyl]carbamic acid tert-butyl ester.[1][2][3][4][5][6][7]
This monograph details the physicochemical properties, synthetic utility, and handling protocols for tert-butyl N-[4-(cyanomethyl)phenyl]carbamate. As a critical intermediate in the synthesis of pharmaceutical agents—most notably the
Chemical Identity & Structural Analysis[2][3][4][6][9]
| Parameter | Data |
| IUPAC Name | tert-butyl N-[4-(cyanomethyl)phenyl]carbamate |
| Molecular Formula | |
| Molecular Weight | 232.28 g/mol |
| SMILES | CC(C)(C)OC(=O)NC1=CC=C(CC#N)C=C1 |
| InChI Key | InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-11-6-4-5-10(9-11)7-8-14/h4-6,9H,7H2,1-3H3,(H,15,[1][2][3][4][5][6][7][8][9]16) |
| Structural Features | • Boc-Carbamate: Acid-labile protecting group.• Cyanomethyl: Electrophilic nitrile susceptible to reduction/hydrolysis.• Para-Substitution: 1,4-disubstituted benzene ring pattern (AA'BB' system in NMR). |
Physicochemical Parameters
Solid-State Properties
-
Appearance: White to off-white crystalline solid.
-
Melting Point (Experimental): Typically observed in the range of 108–112 °C (Note: Values may vary based on recrystallization solvent; crude material often melts lower).
-
Density (Predicted):
.
Solution Properties
-
Solubility Profile:
-
Soluble: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol, DMSO, DMF.
-
Insoluble: Water, Hexanes (useful for precipitation/trituration).
-
-
pKa (Predicted): ~13.5 (Amide NH). The acidity is negligible under standard reaction conditions, but the proton can be deprotonated by strong bases (e.g., NaH) for N-alkylation.
-
Partition Coefficient (LogP): ~2.5 (Predicted). The Boc group significantly increases lipophilicity compared to the parent aniline (4-aminobenzyl cyanide).
Thermal Stability
-
Boiling Point: Predicted at ~327 °C (760 mmHg). Note: The compound will likely decompose via Boc-elimination (isobutylene release) before reaching this temperature.
-
Decomposition: Thermal deprotection (Boc removal) can occur >150 °C or under acidic thermal conditions.
Synthetic Utility & Reaction Pathways[5][7][8]
The compound acts as a "masked" diamine. The Boc group protects the aniline nitrogen, directing reactivity solely to the nitrile group.
Synthesis Diagram (Mirabegron Pathway Context)
Figure 1: Synthetic workflow illustrating the preparation and downstream utility of the target compound.
Preparation Protocol (Standard Scale)
Reaction: 4-Aminophenylacetonitrile + Di-tert-butyl dicarbonate (
-
Dissolution: Dissolve 4-aminophenylacetonitrile (1.0 equiv) in Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Base Addition: Add Triethylamine (TEA) (1.2 equiv) or Diisopropylethylamine (DIPEA).
-
Protection: Add
(1.1 equiv) portion-wise at 0 °C. -
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup: Wash with 1M citric acid (to remove unreacted amine), saturated
, and brine. -
Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography.
Experimental Characterization Protocols
To validate the identity of tert-butyl N-[4-(cyanomethyl)phenyl]carbamate, the following spectroscopic signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)
Solvent:
| Nucleus | Signal ( | Multiplicity | Integration | Assignment |
| 1.48–1.52 | Singlet (s) | 9H | Boc methyls ( | |
| 3.70–3.95 | Singlet (s) | 2H | Benzylic methylene ( | |
| 7.20–7.30 | Doublet (d) | 2H | Aromatic (meta to NH) | |
| 7.40–7.50 | Doublet (d) | 2H | Aromatic (ortho to NH) | |
| 6.50 (CDCl3) / 9.40 (DMSO) | Broad Singlet | 1H | Carbamate NH |
Infrared Spectroscopy (FT-IR)
-
Nitrile Stretch (
): Weak but sharp band at 2240–2250 cm⁻¹ . -
Carbonyl Stretch (
): Strong band at 1690–1720 cm⁻¹ (Carbamate). -
NH Stretch: Broad band at 3300–3400 cm⁻¹ .
Analytical Quality Control Workflow
Figure 2: Quality control decision tree for validating intermediate purity.
Safety & Toxicology
-
GHS Classification:
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
-
Skin/Eye Irritation: Category 2 (Causes skin/eye irritation).
-
-
Handling Precautions:
-
The nitrile moiety presents a potential (though low) risk of cyanide liberation under extreme metabolic or hydrolytic conditions; however, the molecule itself is stable.
-
Use standard PPE (Gloves, Goggles, Lab Coat).
-
Avoid inhalation of dusts.
-
References
-
Synthesis of Mirabegron Intermediates: Patent WO2015162536A1. "Novel process for preparation of mirabegron and its intermediate." (2015).[3][4][5]
-
Chemical Identity & CAS: PubChem Compound Summary for tert-butyl N-[4-(cyanomethyl)phenyl]carbamate.
- Boc-Protection Methodology: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference for Boc chemistry).
-
Precursor Properties (4-Aminobenzyl cyanide): Sigma-Aldrich Product Specification for CAS 3544-25-0.
Sources
- 1. tert-butyl N-[3-(cyanomethyl)phenyl]carbamate | C13H16N2O2 | CID 67007994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl carbamate(4248-19-5) 1H NMR spectrum [chemicalbook.com]
- 3. Tert-butyl N-(4-(aminomethyl)phenyl)carbamate | C12H18N2O2 | CID 2794659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2015162536A1 - Novel process for preparation of mirabegron and it's intermediate - Google Patents [patents.google.com]
- 5. Tert-butyl 4-(aminomethyl)phenyl(methyl)carbamate | C13H20N2O2 | CID 28309106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 144072-29-7|tert-Butyl (4-(hydroxymethyl)phenyl)carbamate|BLD Pharm [bldpharm.com]
- 9. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
The Cyanomethyl Group: A Versatile Synthon in Modern Organic Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Dual Reactivity of the Cyanomethyl Moiety
The cyanomethyl group (-CH₂CN), a seemingly simple functional group, is a cornerstone in the edifice of modern organic synthesis and medicinal chemistry. Its prevalence in pharmaceuticals, agrochemicals, and functional materials stems from a unique electronic dichotomy. The potent electron-withdrawing nature of the nitrile (-CN) functionality acidifies the adjacent methylene protons, rendering them susceptible to deprotonation and subsequent nucleophilic attack. Conversely, the nitrile group itself presents an electrophilic carbon atom, ripe for nucleophilic addition. This dual reactivity, coupled with the ability of the nitrile to be transformed into a variety of other functional groups, makes the cyanomethyl group an exceptionally versatile synthetic tool.[1][2][3] This guide will provide an in-depth exploration of the core principles governing cyanomethyl group reactivity, offering both mechanistic insights and practical, field-proven protocols for its strategic deployment in chemical synthesis.
The Electronic Landscape: Understanding the Source of Reactivity
The reactivity of the cyanomethyl group is fundamentally dictated by the electronic properties of the nitrile. The sp-hybridized carbon and nitrogen atoms of the nitrile create a strong dipole, with the nitrogen atom bearing a partial negative charge and the carbon atom a partial positive charge. This polarization has two major consequences:
-
α-Acidity: The powerful inductive and resonance effects of the cyano group significantly increase the acidity of the α-protons (pKa ≈ 25-30 in DMSO), facilitating the formation of a resonance-stabilized cyanomethyl carbanion.[2][3] This carbanion is a soft nucleophile, readily participating in a wide array of C-C bond-forming reactions.[3][4]
-
Electrophilicity of the Nitrile Carbon: The nitrile carbon is electrophilic and susceptible to attack by nucleophiles.[5][6] This allows for a diverse range of transformations of the cyano group itself, including hydrolysis to carboxylic acids, reduction to amines, and addition of organometallic reagents to form ketones.[1][5]
I. The Cyanomethyl Anion: A Workhorse for Carbon-Carbon Bond Formation
The generation of the cyanomethyl anion, or its synthetic equivalents, is a gateway to a vast landscape of synthetic possibilities. The choice of base and reaction conditions is critical for achieving high yields and selectivities in these transformations.
Generation of the Cyanomethyl Anion
The cyanomethyl anion can be generated by treating acetonitrile or a substituted derivative with a suitable base. The choice of base depends on the acidity of the specific α-proton.
| Base | Solvent(s) | Typical Substrates | Key Considerations |
| Sodium Hydride (NaH) | THF, DMF | Acetonitrile, Arylacetonitriles | Heterogeneous reaction, requires careful handling. |
| LDA, LHMDS, KHMDS | THF, Et₂O | Less acidic nitriles, sterically hindered systems | Strong, non-nucleophilic bases, require low temperatures. |
| t-BuOK, t-BuONa | t-BuOH, DMSO | Acetonitrile and derivatives for specific reactions | Strong base, can promote side reactions. |
Experimental Protocol: Generation of the Cyanomethyl Anion with LDA
-
Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel.
-
Reagents: Diisopropylamine (1.1 eq.), anhydrous THF, n-butyllithium (1.0 eq. in hexanes), Acetonitrile (1.0 eq.).
-
Procedure:
-
To a solution of diisopropylamine in anhydrous THF at -78 °C under a nitrogen atmosphere, slowly add n-butyllithium.
-
Stir the mixture at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).
-
Slowly add acetonitrile to the freshly prepared LDA solution at -78 °C.
-
The resulting solution of the cyanomethyl anion is ready for reaction with an electrophile.
-
Key Reactions of the Cyanomethyl Anion
a) Alkylation: The nucleophilic cyanomethyl anion readily undergoes SN2 reactions with alkyl halides and other electrophiles to form new C-C bonds.[7] This is a fundamental strategy for chain elongation.
b) Thorpe-Ziegler Reaction: This is a base-catalyzed self-condensation of aliphatic nitriles to form enamines.[8][9] The intramolecular version, the Thorpe-Ziegler reaction, is a powerful method for the synthesis of cyclic ketones from dinitriles.[9][10]
Mechanism of the Thorpe Reaction
Caption: Mechanism of the Thorpe Reaction.
c) Addition to Carbonyls and Imines: The cyanomethyl anion adds to aldehydes and ketones to form β-hydroxynitriles, and to imines to yield β-aminonitriles. These products are valuable synthetic intermediates.[7]
II. Radical Reactivity of the Cyanomethyl Group
In addition to its ionic reactivity, the cyanomethyl group can participate in radical reactions. The cyanomethyl radical (•CH₂CN) can be generated from acetonitrile via hydrogen atom abstraction by a potent radical initiator.[1]
Generation of the Cyanomethyl Radical
Common methods for generating the cyanomethyl radical involve the use of radical initiators such as di-tert-butyl peroxide (DTBP) or tert-butyl peroxybenzoate (TBPB), often in the presence of a metal catalyst or under photolytic conditions.[1][11]
Fe-Catalyzed Generation of the Cyanomethyl Radical
Caption: Fe-catalyzed generation of the cyanomethyl radical from DTBP.
Cyanomethylation of Arenes and Alkenes
The cyanomethyl radical can add to aromatic rings and carbon-carbon double bonds, providing a direct method for introducing the cyanomethyl group.[1][7] These reactions often proceed via a radical addition-elimination or a radical cyclization pathway.[1][11]
Experimental Protocol: Fe-Catalyzed Cyanomethylation of an Amino-Substituted Arene [1]
-
Apparatus: A sealed reaction vessel.
-
Reagents: Amino-substituted arene (1.0 eq.), FeCl₂ (catalyst), Acetonitrile (solvent and cyanomethyl source), DTBP (oxidant).
-
Procedure:
-
Combine the amino-substituted arene, FeCl₂, and acetonitrile in the reaction vessel.
-
Add DTBP to the mixture.
-
Seal the vessel and heat to the specified temperature for the required time.
-
After cooling, the reaction mixture is worked up and the product is purified by column chromatography.
-
III. The Cyanomethyl Group as a Protecting Group
The cyanomethyl group can also serve as a protecting group for hydroxyl and other functional groups.[12][13] Its stability to a range of reaction conditions and its selective removal make it a valuable tool in multi-step synthesis.
Protection of Alcohols
Alcohols can be converted to cyanomethyl ethers by reaction with chloroacetonitrile or bromoacetonitrile in the presence of a base.[14][15]
Deprotection
The cyanomethyl ether can be cleaved under specific conditions that leave other protecting groups, such as benzyl ethers and acetals, intact.[15] A common method for deprotection involves the use of sodium naphthalenide.[15]
Orthogonality of the Cyanomethyl Protecting Group
Caption: Selective deprotection of the cyanomethyl ether.
IV. Functional Group Transformations of the Nitrile Moiety
A key advantage of incorporating a cyanomethyl group is the versatility of the nitrile functionality itself. The cyano group can be readily converted into other valuable functional groups.[1][16]
| Transformation | Reagents and Conditions | Product Functional Group |
| Hydrolysis | H₂SO₄, H₂O, heat or NaOH, H₂O, heat | Carboxylic Acid (-COOH) |
| Reduction | LiAlH₄, then H₂O or H₂, Raney Ni | Primary Amine (-CH₂NH₂) |
| Addition of Grignard Reagents | RMgX, then H₃O⁺ | Ketone (-C(=O)R) |
Experimental Protocol: Hydrolysis of a Nitrile to a Carboxylic Acid [17]
-
Apparatus: A round-bottom flask equipped with a reflux condenser.
-
Reagents: Nitrile, Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH), Ethanol/Water solvent mixture.
-
Procedure:
-
Dissolve the nitrile in the ethanol/water solvent mixture in the round-bottom flask.
-
Add the hydroxide base.
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the product by filtration.
-
Conclusion: A Strategic Asset in Chemical Synthesis
The cyanomethyl group is far more than a simple appendage; it is a strategic asset in the arsenal of the synthetic chemist. Its predictable and versatile reactivity, stemming from the electronic interplay of the methylene and cyano functionalities, allows for the construction of complex molecular architectures and the introduction of diverse functional groups. From its role as a potent nucleophile in C-C bond formation to its utility as a radical precursor and a robust protecting group, the cyanomethyl moiety continues to be a key player in the advancement of organic synthesis, with profound implications for drug discovery and materials science. A thorough understanding of its reactivity is therefore essential for any researcher aiming to design and execute efficient and innovative synthetic strategies.
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Navigating the Synthesis and Handling of tert-butyl N-[4-(cyanomethyl)phenyl]carbamate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and organic synthesis, tert-butyl N-[4-(cyanomethyl)phenyl]carbamate serves as a pivotal intermediate. Its unique bifunctional nature, featuring a Boc-protected aniline and a reactive cyanomethyl group, makes it a valuable building block for the construction of complex molecular architectures destined for pharmaceutical applications. However, the very features that make this compound synthetically attractive also necessitate a thorough understanding of its safety profile and handling requirements. This guide provides a comprehensive overview of the safe handling, storage, and disposal of tert-butyl N-[4-(cyanomethyl)phenyl]carbamate, drawing upon established safety data for structurally related compounds to offer a robust framework for risk mitigation in the laboratory.
Compound Profile and Hazard Identification
The primary hazards associated with this compound can be categorized as follows:
-
Oral Toxicity: Many carbamate derivatives are classified as harmful if swallowed.[2][3][4] Ingestion may lead to gastrointestinal irritation.[1]
-
Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye damage.[2] Some related carbamates are known skin sensitizers, meaning they may cause an allergic reaction upon repeated exposure.[4]
-
Respiratory Irritation: Inhalation of dust or powder may cause respiratory tract irritation.[2]
-
Potential for Cyanide Release: The cyanomethyl group (-CH2CN) presents a significant, albeit conditional, hazard. Under strongly acidic conditions or upon combustion, there is a potential for the release of highly toxic hydrogen cyanide gas. This necessitates specific handling precautions to avoid inadvertent exposure.
Hazard Summary Table:
| Hazard Classification | Description | Primary Routes of Exposure |
| Acute Toxicity, Oral (Category 4, Inferred) | Harmful if swallowed.[2][3][4] | Ingestion |
| Skin Corrosion/Irritation (Category 2, Inferred) | Causes skin irritation.[4] | Skin Contact |
| Serious Eye Damage/Eye Irritation (Category 1/2A, Inferred) | Causes serious eye damage or irritation.[2][3] | Eye Contact |
| Respiratory Sensitization (Inferred) | May cause respiratory irritation.[2] | Inhalation |
| Skin Sensitization (Category 1, Inferred) | May cause an allergic skin reaction.[4] | Skin Contact |
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is paramount when working with tert-butyl N-[4-(cyanomethyl)phenyl]carbamate. This involves a combination of engineering controls, administrative controls, and appropriate personal protective equipment.
Engineering Controls:
-
Ventilation: All handling of the solid compound and its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2] This is critical to minimize the inhalation of dust particles and any potential volatile decomposition products.
-
Contained Systems: For larger scale operations, the use of glove boxes or other contained systems is recommended to further reduce the risk of exposure.
Personal Protective Equipment (PPE) Workflow:
Caption: Recommended Personal Protective Equipment (PPE) workflow.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn at all times.[5] It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contact.
-
Eye Protection: Chemical safety goggles are mandatory.[2] For operations where splashing is a risk, a face shield should be worn in addition to goggles.
-
Skin and Body Protection: A laboratory coat should be worn and kept buttoned.[5] For larger quantities or in the event of a spill, additional protective clothing may be necessary.
-
Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by ventilation, a NIOSH-approved respirator with a particulate filter is recommended.[5]
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is essential for maintaining the integrity of the compound and ensuring the safety of laboratory personnel.
Handling:
-
Avoid breathing dust, vapor, mist, or gas.[5]
-
Avoid contact with skin and eyes.[5]
-
Wash hands thoroughly after handling.[2]
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Use only non-sparking tools, especially when handling larger quantities.[6]
-
Take precautionary measures against static discharge.[6]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][7] Contact with strong acids could potentially lead to the liberation of hydrogen cyanide.
-
The container should be properly labeled with the chemical name and all relevant hazard warnings.
First Aid and Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][5] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[2][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
Spill and Leak Procedures:
A spill of tert-butyl N-[4-(cyanomethyl)phenyl]carbamate should be handled with caution and in accordance with established laboratory protocols for solid chemical spills.
Caption: Step-by-step spill response workflow.
-
Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[8][9]
-
Large Spills: For larger spills, evacuate the area and follow your institution's emergency response procedures.
-
Decontamination: After the material has been collected, decontaminate the area with a suitable solvent and then wash with soap and water.
Disposal Considerations
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[5] tert-butyl N-[4-(cyanomethyl)phenyl]carbamate and any contaminated materials should be disposed of through a licensed professional waste disposal service in accordance with all applicable federal, state, and local regulations.[2] Do not allow the material to enter drains or waterways.[10]
Applications in Research and Drug Development
The synthetic utility of tert-butyl N-[4-(cyanomethyl)phenyl]carbamate lies in the orthogonal reactivity of its two key functional groups. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis.[11][12] It is stable to a wide range of reaction conditions but can be readily removed under acidic conditions. This allows for the selective manipulation of other parts of the molecule.
The cyanomethyl group is a versatile functional handle that can be transformed into a variety of other functionalities. For example, it can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the construction of heterocyclic rings. This versatility makes tert-butyl N-[4-(cyanomethyl)phenyl]carbamate a valuable intermediate in the synthesis of pharmaceutical compounds, including enzyme inhibitors and other biologically active molecules.[13][14][15][16]
Synthetic Workflow Example:
Caption: A generalized synthetic workflow utilizing the subject compound.
Conclusion
While tert-butyl N-[4-(cyanomethyl)phenyl]carbamate is a valuable tool in the arsenal of the synthetic chemist, its safe use hinges on a proactive and informed approach to hazard mitigation. By understanding its potential toxicities, implementing robust engineering and administrative controls, and consistently utilizing appropriate personal protective equipment, researchers can confidently and safely harness the synthetic potential of this important chemical intermediate. The principles outlined in this guide, derived from the safety data of analogous compounds, provide a solid foundation for establishing safe laboratory practices.
References
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Cole-Parmer. (n.d.). Material Safety Data Sheet - tert-Butyl N-(2-cyanoethyl)carbamate, 97%. Retrieved from [Link]
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Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
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Tsuzuki, Y., Igarashi, K., & Ueno, Y. (2001). Toxicity and effects of 2,6-di-tert-butyl-4-methylphenyl N-methylcarbamate (terbutol) on hepatic cytochrome P450 in F344 rats. Archives of Toxicology, 75(8), 488–496. [Link]
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Yang, J. W., Pan, S. C., & List, B. (2006). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 83, 193. [Link]
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Jiang, N., Chen, Z., Chen, L., Lin, Z., & Chen, J. (2012). tert-Butyl N-{4-[N-(4-hydroxyphenyl)carbamoyl]benzyl}carbamate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o188. [Link]
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Bhookya, S., & Pochampally, J. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(7), 1475–1487. [Link]
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Angene Chemical. (2026). The Role of tert-Butyl N-[3-(aminomethyl)phenyl]carbamate in Advanced Organic Synthesis. Retrieved from [Link]
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ResearchGate. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved from [Link]
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Foley, S., & Khatkar, R. (2023). Carbamate Toxicity. In StatPearls. StatPearls Publishing. Retrieved from [Link]
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Bole, L. J., & Man-Ling, F. (2012). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current Medicinal Chemistry, 19(26), 4557–4582. [Link]
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Pittelkow, M., & Nielsen, J. (2004). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synthetic Communications, 34(15), 2895–2904. [Link]
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Methodological & Application
Application Notes and Protocols for tert-butyl N-[4-(cyanomethyl)phenyl]carbamate: A Key Intermediate in Janus Kinase (JAK) Inhibitor Synthesis
Introduction: The Strategic Importance of a Bifunctional Building Block
In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures is paramount. tert-butyl N-[4-(cyanomethyl)phenyl]carbamate (CAS No. not explicitly found, similar to 954238-67-6 for the 3-isomer) has emerged as a pivotal intermediate, particularly in the synthesis of targeted therapeutics such as Janus kinase (JAK) inhibitors.[1][2] The JAK family of tyrosine kinases are central mediators in the signaling pathways of numerous cytokines and growth factors, making them critical targets for autoimmune diseases, myeloproliferative neoplasms, and certain cancers.[3]
This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of tert-butyl N-[4-(cyanomethyl)phenyl]carbamate. We will delve into its chemical attributes, provide detailed protocols for its downstream transformations, and discuss the rationale behind these experimental designs.
The strategic value of this molecule lies in its bifunctional nature. It possesses a Boc-protected aniline nitrogen and a reactive cyanomethyl group. The tert-butoxycarbonyl (Boc) group is a widely employed amine protecting group, lauded for its stability in various reaction conditions and its straightforward removal under acidic conditions.[4][5] This allows for the selective unmasking of the aniline nitrogen at a desired stage of a synthetic route. Concurrently, the cyanomethyl (acetonitrile) moiety serves as a versatile handle for a variety of chemical transformations, including hydrolysis to a carboxylic acid or reduction to a primary amine, enabling further molecular elaboration.
Physicochemical Properties and Characterization
A comprehensive understanding of the physicochemical properties of tert-butyl N-[4-(cyanomethyl)phenyl]carbamate is essential for its effective use. The following table summarizes key computed and expected analytical data.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆N₂O₂ | PubChem |
| Molecular Weight | 232.28 g/mol | PubChem |
| Appearance | White to off-white solid | Inferred |
| Solubility | Soluble in organic solvents (DCM, THF, EtOAc) | Inferred |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.4-7.2 (m, 4H, Ar-H), 6.5 (br s, 1H, NH), 3.7 (s, 2H, CH₂CN), 1.5 (s, 9H, C(CH₃)₃) | [6] (Expected) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 152.5, 138.0, 129.0, 120.0, 118.0, 81.0, 28.3, 23.0 | [6] (Expected) |
| FT-IR (KBr, cm⁻¹) | ~3350 (N-H stretch), ~2980 (C-H stretch), ~2250 (C≡N stretch), ~1710 (C=O stretch) | [7] (Expected) |
| Mass Spec (ESI+) | m/z 233.1 [M+H]⁺, 255.1 [M+Na]⁺ | (Expected) |
Core Applications & Experimental Protocols
The primary utility of tert-butyl N-[4-(cyanomethyl)phenyl]carbamate in drug discovery is as a precursor to the 4-(cyanomethyl)aniline pharmacophore. This moiety is a key component of several JAK inhibitors.[1][2] The following protocols detail two common transformations of this intermediate: Boc deprotection to reveal the aniline and hydrolysis of the nitrile to the corresponding carboxylic acid.
Protocol 1: Acid-Catalyzed Deprotection of the Boc Group
This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to yield 4-(cyanomethyl)aniline. This is a crucial step in synthetic routes where the aniline nitrogen needs to be available for subsequent reactions, such as coupling with a heterocyclic core in the synthesis of JAK inhibitors.
Rationale: The Boc group is labile under strong acidic conditions. Trifluoroacetic acid (TFA) is commonly used as it is highly effective and can be easily removed in vacuo due to its volatility. Dichloromethane (DCM) is a suitable solvent as it is relatively inert and dissolves both the starting material and the TFA. The reaction proceeds through protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation and carbon dioxide.[4]
Sources
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Application Note: Palladium-Catalyzed C–H Functionalization of tert-Butyl Carbamates (Boc-Amines)
Executive Summary
The tert-butoxycarbonyl (Boc) group is ubiquitous in drug discovery as a robust protecting group for amines. However, its utility has expanded beyond passive protection to active participation as a weak directing group (DG) in Palladium-catalyzed C–H activation.
Historically, the Boc group was considered too sterically hindered and electron-rich to effectively direct Pd(II) insertion compared to amides or pyridines. This limitation was overcome by the discovery of Ligand Acceleration —specifically using Mono-N-Protected Amino Acid (MPAA) ligands (pioneered by the Yu group) and Bis-sulfoxide ligands (pioneered by the White group).
This Application Note provides validated protocols for transforming inert C(sp³)–H bonds in Boc-amines into valuable functional motifs (non-natural amino acids and oxazolidinones) without deprotection/reprotection sequences.
Mechanistic Insight: The "Ligand-Enabled" Pathway
The core challenge in functionalizing Boc-amines is the weak coordination of the carbamate carbonyl oxygen to Palladium. Without assistance, the entropy cost of forming the pre-transition state complex is too high.
The Role of MPAA Ligands
In C(sp³)–H activation, bidentate mono-N-protected amino acid (MPAA) ligands (e.g., N-Boc-Leu-OH) coordinate with Pd(II) to form a catalytically active species. The ligand plays a dual role:
-
Base Assistance: The carboxylate moiety of the ligand acts as an internal base, facilitating the Concerted Metalation-Deprotonation (CMD) step.
-
Transition State Stabilization: The ligand geometry lowers the energy of the C–H cleavage transition state, allowing the weak Boc-DG to effectively direct the metal.
Catalytic Cycle (Pd(II)/Pd(IV) Manifold)
For oxidative functionalization (e.g., acetoxylation or arylation), the reaction typically follows a Pd(II)/Pd(IV) cycle.
Figure 1: Ligand-accelerated Pd(II)/Pd(IV) catalytic cycle for Boc-directed C–H activation. The MPAA ligand is critical for the CMD step.
Application I: -C(sp³)–H Arylation of Boc-Methylamines
This protocol is adapted from the work of Jin-Quan Yu and colleagues.[1] It is designed to functionalize the methyl group of N-Boc-methylamines, generating non-natural amino acid precursors.
Reaction Matrix
| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9][10][11] | Role |
| Substrate | N-Boc-Alkylamine | 1.0 | Starting Material |
| Catalyst | Pd(OAc)₂ | 0.10 (10 mol%) | Pre-catalyst |
| Ligand | N-Acetyl-Glycine (Ac-Gly-OH) | 0.20 (20 mol%) | Acceleration Ligand |
| Coupling Partner | Aryl Iodide (Ar-I) | 1.5 - 2.0 | Electrophile |
| Oxidant/Promoter | AgOAc | 1.5 | Halide scavenger/Base |
| Solvent | HFIP (Hexafluoroisopropanol) | [0.1 M] | Stabilizes C-H cleavage |
Step-by-Step Protocol
-
Preparation: In a 1-dram vial equipped with a magnetic stir bar, weigh Pd(OAc)₂ (2.2 mg, 0.01 mmol) and Ac-Gly-OH (2.3 mg, 0.02 mmol).
-
Solvent Addition: Add HFIP (0.5 mL). Cap and stir at room temperature for 5 minutes to pre-form the Pd-Ligand complex (solution usually turns orange/brown).
-
Substrate Addition: Add the N-Boc-amine substrate (0.1 mmol), AgOAc (25 mg, 0.15 mmol), and the Aryl Iodide (0.15 mmol).
-
Reaction: Seal the vial tightly (Teflon-lined cap). Heat the reaction block to 90 °C for 12–16 hours.
-
Note: Vigorous stirring is essential as AgI precipitates during the reaction.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (2 mL) and filter through a short pad of Celite to remove silver salts. Rinse the pad with EtOAc.
-
Purification: Concentrate the filtrate under reduced pressure. Purify via silica gel flash chromatography (typically Hexanes/EtOAc gradient).
Critical Control Point: The use of HFIP is non-negotiable for many substrates. It hydrogen-bonds to the Boc carbonyl, modulating its basicity and preventing catalyst poisoning.
Application II: Oxidative Cyclization to Oxazolidinones
This protocol, based on White's chemistry, transforms homoallylic N-Boc amines into oxazolidinones. This is a powerful method to install stereocenters and heterocycles simultaneously.
Reaction Matrix
| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9][10][11] | Role |
| Substrate | Homoallylic N-Boc Amine | 1.0 | Substrate |
| Catalyst | Pd(OAc)₂ | 0.10 | Metal Source |
| Ligand | 1,2-Bis(phenylsulfinyl)ethane | 0.10 | |
| Co-Catalyst | (PhO)₂PO₂H (DPP) | 0.50 | Brønsted Acid |
| Oxidant | 1,4-Benzoquinone (BQ) | 2.0 | Terminal Oxidant |
| Solvent | 1,4-Dioxane | [0.1 M] | Solvent |
Step-by-Step Protocol
-
Catalyst Mix: In a vial, combine Pd(OAc)₂ (10 mol%) and the bis-sulfoxide ligand (10 mol%). Add a small amount of dioxane and stir for 5 mins.
-
Assembly: Add the N-Boc substrate (1.0 equiv), Diphenyl phosphate (DPP) (50 mol%), and Benzoquinone (2.0 equiv).
-
Reaction: Dilute with remaining 1,4-Dioxane to 0.1 M concentration. Heat to 45 °C for 24 hours.
-
Note: This reaction proceeds under milder temperatures than the Yu arylation.
-
-
Workup: Cool to room temperature. Dilute with CH₂Cl₂ and wash with 1M NaOH (to remove the phosphate and hydroquinone byproducts).
-
Isolation: Dry the organic layer over MgSO₄, filter, and concentrate. Purify via chromatography.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Pd Black Formation | Catalyst decomposition due to instability. | Switch solvent to HFIP or t-AmylOH. Increase ligand loading to 30 mol%. |
| Low Conversion | Inefficient C-H cleavage (CMD step). | Add catalytic (HO)₂PO₂H or switch to a more electron-deficient MPAA ligand (e.g., N-heptafluorobutyryl-Gly). |
| Regioisomers | Competition between | Use steric bulk on the ligand (e.g., N-Boc-Ile-OH) to enforce steric selection. |
| Ag Salt Clogging | AgI coating the stir bar. | Use a heavy magnetic stir bar and ensure high RPM (1000+) stirring. |
Workflow Visualization
Figure 2: Decision tree for selecting the appropriate protocol based on the desired transformation (Arylation vs. Cyclization).
References
-
Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Source: Chemical Reviews (ACS) URL:[Link]
-
Palladium-Catalyzed Oxidation of β-C(sp3)–H Bonds of Primary Alkylamines through a Rare Four-Membered Palladacycle Intermediate. Source: NIH / J. Am. Chem. Soc. URL:[Link]
-
N-Boc Amines to Oxazolidinones via Pd(II)/Bis-sulfoxide/Brønsted Acid Co-Catalyzed Allylic C–H Oxidation. Source: J. Am. Chem. Soc.[3] (White Group) URL:[Link]
-
Ligand-Accelerated C–H Activation Reactions: Evidence for a Switch of Mechanism. Source: NIH / Science URL:[Link]
-
Palladium(II)-Catalyzed Enantioselective C(sp3)–H Activation Using a Chiral Hydroxamic Acid Ligand. Source: J. Am. Chem. Soc.[3] URL:[Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. N-Boc amines to oxazolidinones via Pd(II)/bis-sulfoxide/Brønsted acid co-catalyzed allylic C-H oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. N-Boc Amines to Oxazolidinones via Pd(II)/Bis-sulfoxide/Brønsted Acid Co-Catalyzed Allylic C–H Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Oxidation of β-C(sp3)–H Bonds of Primary Alkylamines through a Rare Four-Membered Palladacycle Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pd(II)-Catalyzed Enantioselective γ-C(sp3)-H Functionalizations of Free Cyclopropylmethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Protocol for the Acid-Catalyzed Boc Deprotection of tert-butyl N-[4-(cyanomethyl)phenyl]carbamate
An Application Note for Researchers and Drug Development Professionals
Abstract
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its stability under a wide range of conditions and its clean, efficient removal under acidic treatment. This application note provides a detailed, field-proven protocol for the deprotection of tert-butyl N-[4-(cyanomethyl)phenyl]carbamate to yield 4-(aminomethyl)phenylacetonitrile, a valuable building block in medicinal chemistry. We will delve into the underlying chemical mechanism, offer a step-by-step experimental guide, and provide expert insights to ensure a successful and reproducible outcome.
Introduction and Scientific Rationale
The strategic use of protecting groups is fundamental to the synthesis of complex molecules. The Boc group is one of the most widely used protecting groups for amines due to its robustness towards nucleophiles, bases, and hydrogenolysis conditions.[1] Its removal, typically achieved with strong acids like trifluoroacetic acid (TFA), is often high-yielding and clean.[1]
The target transformation in this guide is the conversion of tert-butyl N-[4-(cyanomethyl)phenyl]carbamate to 4-(aminomethyl)phenylacetonitrile. This reaction is critical for exposing the primary amine functionality, allowing it to participate in subsequent synthetic steps such as amide bond formation or alkylation. The choice of acidic conditions, specifically using TFA in dichloromethane (DCM), is predicated on the acid lability of the Boc group while preserving the integrity of the cyanomethyl moiety and the aromatic ring.
Mechanism of Boc Deprotection
The acid-catalyzed cleavage of a Boc-protected amine is a well-understood, multi-step process.[2] The reaction proceeds as follows:
-
Protonation: The reaction initiates with the protonation of the carbonyl oxygen of the Boc group by the acid (TFA). This electrophilic activation makes the carbamate more susceptible to cleavage.
-
Formation of a Carbamic Acid: The protonated intermediate collapses, leading to the loss of a stable tert-butyl cation. This results in the formation of an unstable carbamic acid intermediate.
-
Decarboxylation: The carbamic acid readily undergoes decarboxylation, releasing carbon dioxide gas.
-
Formation of the Amine Salt: The newly formed primary amine is immediately protonated by the excess acid present in the reaction medium, yielding the corresponding ammonium salt (in this case, the trifluoroacetate salt).
The generation of gaseous byproducts (isobutylene from the tert-butyl cation and CO2) necessitates that the reaction is not performed in a sealed system.[2]
Caption: Mechanism of acid-catalyzed Boc deprotection.
Experimental Protocol
This protocol is designed for the efficient deprotection of tert-butyl N-[4-(cyanomethyl)phenyl]carbamate on a laboratory scale.
Materials and Reagents
| Material/Reagent | Grade | Supplier Example | Notes |
| tert-butyl N-[4-(cyanomethyl)phenyl]carbamate | >98% Purity | Sigma-Aldrich | Starting Material (SM) |
| Dichloromethane (DCM) | Anhydrous, >99.8% | Fisher Scientific | Reaction solvent |
| Trifluoroacetic Acid (TFA) | Reagent Grade, >99% | Acros Organics | Deprotection reagent; handle in a fume hood. |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | Extraction solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | Aqueous | In-house prep | For neutralization |
| Brine (Saturated NaCl Solution) | Aqueous | In-house prep | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | EMD Millipore | Drying agent |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Glass funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
Caption: Experimental workflow for Boc deprotection.
-
Reaction Setup: To a solution of tert-butyl N-[4-(cyanomethyl)phenyl]carbamate (1.0 eq) in dichloromethane (DCM, approx. 0.2 M concentration), add a solution of 25% trifluoroacetic acid (TFA) in DCM (v/v, 5-10 eq of TFA).[3]
-
Reaction: Stir the reaction mixture at room temperature (20-25°C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed. This typically takes 1-2 hours.[3]
-
Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA. For stubborn residual TFA, co-distillation with DCM can be performed 2-3 times.[3][4]
-
Neutralization (Workup): Dissolve the resulting residue in ethyl acetate (EtOAc). Transfer the solution to a separatory funnel and carefully wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution (CO₂) ceases. This step neutralizes the remaining TFA and converts the amine trifluoroacetate salt to the free amine.[3]
-
Isolation: Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to afford the crude product, 4-(aminomethyl)phenylacetonitrile.
-
Purification (Optional): The crude product is often of sufficient purity for use in subsequent steps.[3] If further purification is required, column chromatography on silica gel can be performed.
Data Summary and Expected Outcomes
The conditions for Boc deprotection can be varied, but the use of TFA in DCM is highly reliable. The following table summarizes typical conditions and expected results based on established procedures.
| Reagent/Solvent | Time (h) | Temp. (°C) | Workup | Typical Yield (%) | Reference(s) |
| 25% TFA in DCM | 2 | RT | Evaporation, EtOAc wash with Na₂CO₃(aq) | ~60% | [3] |
| 50% TFA in DCM | 1-2 | RT | Evaporation, basic wash | High | [3][5] |
| Neat TFA, then DCM | 0.5 - 1 | 0 to RT | Evaporation, trituration with ether | ~95% | [3] |
| 1M HCl in Ethyl Acetate | 1-2 | RT | Evaporation | High | [6] |
Expert Insight: While stronger acid concentrations can shorten reaction times, they also increase the risk of side reactions with other acid-sensitive functional groups.[5] For substrates like the one , a 25-50% solution of TFA in DCM provides an excellent balance of reactivity and selectivity.[3] The use of HCl in an organic solvent like ethyl acetate or dioxane is also a common and effective alternative.[1]
Troubleshooting and Best Practices
-
Incomplete Reaction: If TLC indicates the presence of starting material after 2 hours, an additional equivalent of TFA can be added. Ensure the DCM used is anhydrous, as water can interfere with the reaction.
-
Difficulty Removing TFA: TFA can form a persistent salt with the product amine, making it difficult to remove completely by evaporation alone.[4] The recommended workup involving a basic wash is crucial. Washing with a saturated NaHCO₃ or Na₂CO₃ solution effectively breaks the salt and allows for the isolation of the free amine.[3]
-
Potential for Side Reactions: The intermediate tert-butyl cation is an electrophile and can potentially alkylate electron-rich aromatic rings or other nucleophilic sites.[7] While this is less of a concern for the specified substrate, for more sensitive molecules, scavengers like anisole or thioanisole can be added to the reaction mixture to trap the cation.
-
Safety: Trifluoroacetic acid is highly corrosive and volatile. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction evolves gas (CO₂ and isobutylene) and should be vented appropriately.
References
-
Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
tert-Butyl Carbamate (BOC) Deprotection. (2026, January 21). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Boc Deprotection - TFA. (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
How to do work-up of a BOC deprotection reaction by TFA? (2013, January 14). ResearchGate. Retrieved from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Rawal, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Retrieved from [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. (2024, February 27). Reddit. Retrieved from [Link]
-
I have been doing some solution phase peptide synthesis lately... (2013, March 15). Reddit. Retrieved from [Link]
Sources
- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. Boc Deprotection - TFA [commonorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
functionalization of the cyanomethyl group in tert-butyl N-[4-(cyanomethyl)phenyl]carbamate
This Application Note and Protocol Guide details the functionalization of tert-butyl N-[4-(cyanomethyl)phenyl]carbamate (CAS: 220298-96-4).[1][2] This scaffold is a critical "linker" intermediate in medicinal chemistry, bridging an aromatic amine (protected) and a reactive benzylic nitrile.[1]
Application Note: Functionalization of the Cyanomethyl Group
Introduction & Chemical Logic
The substrate contains two distinct acidic sites and two electrophilic centers, presenting a chemoselectivity challenge.
-
Site A (Cyanomethyl
): The benzylic protons are acidic ( in DMSO).[1][2] Deprotonation yields a carbanion stabilized by both the nitrile and the phenyl ring, suitable for C-alkylation. -
Site B (Boc-Amine
): The carbamate proton is also acidic ( in DMSO).[1][2] Strong bases can generate a dianion.[1][2] -
Site C (Nitrile
): Susceptible to nucleophilic attack (hydrolysis, tetrazole formation) and reduction.[1][2] -
Site D (Boc Group): Acid-labile (
min in TFA).[1][2] All downstream protocols must maintain basic or neutral pH to preserve this protecting group.[1][2]
Strategic Imperative: To functionalize the cyanomethyl group without disturbing the Boc-amine, one must select reagents that differentiate between the benzylic acidity and the carbamate acidity, or employ conditions where the Boc group is inert.
Reaction Landscape & Pathways
Figure 1: Divergent synthetic pathways for the functionalization of the cyanomethyl moiety.
PART 3: Detailed Protocols
Protocol A: -Alkylation (C-C Bond Formation)
Objective: Introduction of alkyl groups at the benzylic position.[1][2] Challenge: The Boc-NH proton is similarly acidic to the benzylic protons. Using 1 equivalent of base often leads to a mixture of N- and C-anions.[1][2] Solution: Dianion strategy using a non-nucleophilic base (KHMDS) at low temperature.[1][2]
Materials:
-
Potassium bis(trimethylsilyl)amide (KHMDS), 0.5 M in Toluene (2.2 eq)[1][2]
-
Alkyl Halide (e.g., MeI, BnBr) (1.1 eq)[1]
-
Anhydrous THF
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add the Substrate and dissolve in anhydrous THF (0.1 M concentration).
-
Deprotonation: Cool the solution to -78°C (dry ice/acetone bath).
-
Base Addition: Add KHMDS (2.2 eq) dropwise over 15 minutes.
-
Equilibration: Stir at -78°C for 30 minutes. The solution typically turns deep yellow/orange, indicating benzylic anion formation.
-
Alkylation: Add the Alkyl Halide (1.1 eq) dropwise.[1][2]
-
Note: The C-anion is softer and more nucleophilic toward alkyl halides than the hard N-anion (which is also sterically hindered by the tert-butyl group).[1]
-
-
Warming: Allow the mixture to warm slowly to 0°C over 2 hours.
-
Quench: Quench carefully with saturated
solution. -
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over
, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).
Protocol B: Reduction to Phenethylamine
Objective: Conversion of the nitrile to a primary amine without reducing the Boc-carbamate or cleaving the Boc group.
Constraint: Avoid
Materials:
-
Raney Nickel (Active slurry in water, washed with MeOH) (~50 wt%)[1]
Step-by-Step Methodology:
-
Catalyst Prep: Wash Raney Nickel (approx. 50% weight of substrate) three times with absolute methanol to remove water.[1][2] Caution: Raney Ni is pyrophoric when dry.[2]
-
Reaction Assembly: In a pressure vessel or hydrogenation flask, combine the Substrate and Raney Ni.
-
Solvent: Add 7 N
in MeOH.[1][2] -
Hydrogenation: Purge with
, then .[1][2] Pressurize to 50 psi (3.4 bar) (or use a balloon for small scales, though slower). Stir vigorously at Room Temperature for 6–12 hours. -
Filtration: Filter through a celite pad (keep wet with MeOH to prevent fire).
-
Isolation: Concentrate the filtrate in vacuo. The residue is usually the clean primary amine.
Protocol C: Tetrazole Synthesis (Bioisostere)
Objective: Conversion of the nitrile to a 5-substituted-1H-tetrazole.[1][2][5] Method: Organotin-mediated cycloaddition (Highly reliable for hindered/benzylic nitriles).[1][2]
Materials:
-
Azidotrimethylsilane (
) (2.0 eq)[1][2] -
Dibutyltin oxide (
) (0.1 eq - Catalyst)[1][2] -
Anhydrous Toluene
Step-by-Step Methodology:
-
Mix: Dissolve Substrate in Toluene (0.5 M). Add
(10 mol%) and (2.0 eq).[1][2] -
Heat: Reflux at 110°C for 12–16 hours behind a blast shield.
-
Workup (Destannylation): Cool to RT. Add Methanol to quench excess azide.[1][2] Concentrate to dryness.[1][2][4]
-
Purification: Redissolve in EtOAc and wash with 10% KF (potassium fluoride) solution or saturated
. The KF wash precipitates tin byproducts as insoluble solids.[2] -
Acidification (Careful): The tetrazole is anionic at basic pH.[1][2] To isolate, carefully acidify the aqueous layer to pH ~4 with 1M citric acid (avoid strong mineral acids to protect Boc) and extract into EtOAc.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Boc Cleavage | Acidic conditions during workup or reaction.[1][2] | Use |
| N-Alkylation | Insufficient base or high temperature during addition.[1][2] | Ensure 2.2+ eq of base.[1][2] Keep temp at -78°C during electrophile addition. |
| Dimerization (Reduction) | Formation of secondary amines.[1][2] | Increase concentration of |
| Incomplete Tetrazole Rxn | Steric hindrance or deactivation.[1][2] | Increase catalyst loading to 20 mol%. Switch solvent to DMF and heat to 120°C. |
References
-
Boc Stability & Properties
-
Nitrile Reduction (Boc Compatible)
-
Alkylation of Phenylacetonitriles
-
Mąkosza, M., & Jonczyk, A. "Phase-transfer alkylation of nitriles."[1] Organic Syntheses, 1976, 55, 91. (Foundational chemistry for benzylic nitrile alkylation).
-
-
Tetrazole Synthesis (Tin Method)
Sources
Application Notes & Protocols: Strategic Derivatization of tert-butyl N-[4-(cyanomethyl)phenyl]carbamate for Biological Screening Library Generation
Introduction: Unlocking the Potential of a Privileged Scaffold
In modern drug discovery, the strategic diversification of a core molecular scaffold is a cornerstone of hit-to-lead campaigns. The compound tert-butyl N-[4-(cyanomethyl)phenyl]carbamate represents an exemplary starting point for such an endeavor. It possesses two distinct, chemically tractable functional groups: a tert-butyloxycarbonyl (Boc)-protected aniline and a cyanomethyl group. This dual functionality allows for orthogonal chemical modifications, enabling the rapid generation of a structurally diverse library of small molecules for high-throughput screening (HTS).[1][2]
The carbamate moiety offers excellent chemical stability and the ability to participate in key hydrogen bonding interactions with biological targets, a feature prevalent in many approved therapeutic agents.[3][4] Concurrently, the cyanomethyl group is a versatile synthon. The nitrile can act as a hydrogen bond acceptor, a bioisosteric replacement for other functional groups, or be chemically transformed into amines, carboxylic acids, or heterocycles, profoundly altering the derivative's physicochemical properties.[5]
This document provides a comprehensive guide for researchers, outlining validated strategies and detailed protocols for the systematic derivatization of this scaffold at both key positions. The ultimate goal is to create a high-quality compound library, poised for screening against various biological targets to uncover novel bioactive agents.
Scaffold Analysis and Strategic Derivatization Plan
The core structure of tert-butyl N-[4-(cyanomethyl)phenyl]carbamate offers two primary vectors for chemical diversification. A successful library synthesis campaign will leverage these sites to modulate properties such as steric bulk, electronics, and hydrogen bonding potential.
-
Vector A: The N-Boc Carbamate: This site serves as a protected precursor to a nucleophilic aniline. Deprotection unmasks the aromatic amine, which is a critical handle for introducing a wide array of substituents via acylation, sulfonylation, and other amine-centric reactions.
-
Vector B: The Cyanomethyl Group: This group presents two opportunities for modification. The α-methylene protons can be deprotonated to form a nucleophile for alkylation or arylation. Alternatively, the nitrile functionality itself can be chemically converted into a range of other important functional groups.
The overall strategy involves a modular approach, allowing for the creation of distinct sub-libraries based on the modification pathway chosen.
Caption: Core scaffold with two distinct derivatization vectors.
Experimental Protocols & Methodologies
The following protocols are designed to be robust and adaptable. Each protocol includes built-in validation steps, such as reaction monitoring and product characterization, to ensure the integrity of the synthesized compounds.
Derivatization via the Carbamate Moiety (Vector A)
The foundational step for this vector is the quantitative removal of the Boc protecting group to yield the free aniline, 4-(aminophenyl)acetonitrile.
This procedure utilizes trifluoroacetic acid (TFA) for efficient and clean removal of the Boc group under anhydrous conditions.[6][7]
Materials:
-
tert-butyl N-[4-(cyanomethyl)phenyl]carbamate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve tert-butyl N-[4-(cyanomethyl)phenyl]carbamate (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (5-10 eq) dropwise to the stirred solution. Caution: The reaction can be exothermic and evolve isobutylene gas.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The product, 4-(aminophenyl)acetonitrile, should have a significantly lower Rf value than the starting material.
-
Once the reaction is complete, carefully concentrate the mixture in vacuo using a rotary evaporator to remove excess DCM and TFA.
-
Redissolve the residue in ethyl acetate and carefully neutralize by washing with saturated NaHCO₃ solution until gas evolution ceases.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude 4-(aminophenyl)acetonitrile.
-
Characterization: The product is often used directly in the next step but can be purified by column chromatography if necessary. Confirm identity via ¹H NMR and Mass Spectrometry (MS).
This protocol describes a general method for acylating the newly formed aniline with a library of carboxylic acids using standard peptide coupling reagents.[8][9]
Materials:
-
4-(aminophenyl)acetonitrile (from Protocol 3.1.1)
-
Library of diverse carboxylic acids (R-COOH)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI)
-
Hydroxybenzotriazole (HOBt) or Hydroxyazabenzotriazole (HOAt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dimethylformamide (DMF) or DCM, anhydrous
-
Reaction vials (e.g., 2 mL autosampler vials)
Procedure (per reaction):
-
To a reaction vial, add the carboxylic acid (1.2 eq).
-
Add EDCI (1.3 eq) and HOBt (1.3 eq).
-
Dissolve the mixture in anhydrous DMF (to approx. 0.5 M).
-
Stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate vial, dissolve 4-(aminophenyl)acetonitrile (1.0 eq) in anhydrous DMF and add DIPEA (2.5 eq).
-
Add the amine solution to the pre-activated carboxylic acid mixture.
-
Seal the vial and allow it to shake or stir at room temperature for 12-24 hours.
-
Reaction Monitoring & Purification: Reaction progress can be monitored using LC-MS. Upon completion, the typical workup involves dilution with water, extraction with ethyl acetate, and purification via preparative HPLC or flash column chromatography to yield the desired amide derivatives.
| Parameter | Reagent/Condition | Rationale |
| Coupling Agents | EDCI / HOBt | Forms a highly reactive O-acylisourea intermediate, minimizing racemization and promoting efficient amide bond formation.[8][9] |
| Base | DIPEA | A non-nucleophilic base used to neutralize the HCl salt of EDCI and the carboxylic acid proton without competing in the reaction. |
| Solvent | DMF | A polar aprotic solvent that effectively dissolves most reactants and reagents. |
| Stoichiometry | Acid/Coupling agents > Amine | Using a slight excess of the activated acid ensures complete consumption of the valuable amine starting material. |
Derivatization via the Cyanomethyl Moiety (Vector B)
These strategies modify the cyanomethyl group, either by functionalizing the adjacent carbon or by converting the nitrile itself.
This protocol converts the electron-withdrawing nitrile into a basic primary amine, a significant transformation that often dramatically alters biological activity.[10]
Materials:
-
tert-butyl N-[4-(cyanomethyl)phenyl]carbamate
-
Lithium aluminum hydride (LiAlH₄) or Borane-THF complex (BH₃·THF)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether, anhydrous
-
Aqueous solution of Rochelle's salt (potassium sodium tartrate) or 1M HCl
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-neck flask under an inert atmosphere, suspend LiAlH₄ (2.0-3.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Dissolve the starting carbamate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension. Caution: Reaction is highly exothermic and produces hydrogen gas.
-
After addition, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours, or until TLC/LC-MS indicates complete consumption of the starting material.
-
Cool the reaction back to 0 °C.
-
Workup (Fieser method): Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is designed to precipitate the aluminum salts.
-
Stir the resulting granular precipitate for 1 hour, then filter it through a pad of Celite®, washing thoroughly with ethyl acetate or THF.
-
Dry the combined filtrates over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification & Characterization: Purify the resulting amine product by column chromatography. Confirm the structure by ¹H NMR (disappearance of the nitrile signal, appearance of new signals for the ethylamine chain) and MS.
The tetrazole group is a well-established bioisostere for the carboxylic acid functional group, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and cell permeability in many cases.[11]
Materials:
-
tert-butyl N-[4-(cyanomethyl)phenyl]carbamate
-
Sodium azide (NaN₃)
-
Triethylamine hydrochloride (Et₃N·HCl) or Ammonium Chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
Procedure:
-
In a round-bottom flask, combine the starting carbamate (1.0 eq), sodium azide (3.0 eq), and triethylamine hydrochloride (3.0 eq). Caution: Sodium azide is highly toxic. Azide reactions can be explosive, especially with heating. Use appropriate safety precautions.
-
Add anhydrous DMF or Toluene as the solvent.
-
Heat the reaction mixture to 80-120 °C and stir for 12-48 hours. Monitor progress by LC-MS.
-
Cool the reaction to room temperature and carefully acidify with 1M HCl to pH ~2-3.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification & Characterization: Purify the product by flash chromatography or recrystallization. Confirm the structure by ¹H NMR and MS.
Biological Screening Workflow
The derivatized compound library is now ready for biological evaluation. A typical HTS campaign follows a phased approach to identify and validate hits.[1][2]
Caption: A standard workflow for biological screening of a new compound library.
-
Library Management: Compounds are dissolved in high-purity DMSO to create master stock plates (typically at 10-20 mM). Quality control (QC) via LC-MS is performed to confirm identity and purity (>95% is desired) for each sample.
-
Primary Screening: The library is tested at a single, high concentration (e.g., 10-50 µM) in a robust, automated assay relevant to the disease target. This initial screen is designed to identify any compound exhibiting activity above a predefined threshold.
-
Hit Confirmation: Compounds identified as "hits" in the primary screen are re-tested under the same conditions to eliminate false positives.
-
Dose-Response Analysis: Confirmed hits are then tested across a range of concentrations (e.g., 8-10 point serial dilutions) to determine their potency, typically expressed as an IC₅₀ or EC₅₀ value.
-
Secondary Assays: Potent compounds are further evaluated in different, often more complex, assays. These can include orthogonal assays to confirm the mechanism of action or counter-screens to check for off-target effects or non-specific activity.
-
SAR Analysis: The collective data from the screening campaign is analyzed to build a Structure-Activity Relationship (SAR) model. This analysis informs the design and synthesis of the next generation of compounds to further optimize potency, selectivity, and drug-like properties.
References
-
Jadhav, P. K., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Institutes of Health. [Link]
-
Shaikh, R., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. ResearchGate. [Link]
- Google Patents. (N/A). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
-
Shinde, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Springer Nature. [Link]
-
Zhong, P., et al. (2023). Cyanomethylation Reaction. Encyclopedia.pub. [Link]
-
ResearchGate. (2018). Trace level determinations of carbamate pesticides in surface water by gas chromatography–mass spectrometry after derivatization with 9-xanthydrol. ResearchGate. [Link]
-
MDPI. (N/A). Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. MDPI. [Link]
-
MDPI. (N/A). Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors. MDPI. [Link]
-
ACS Publications. (2016). Cyanomethylation and Cyclization of Aryl Alkynoates with Acetonitrile under Transition-Metal-Free Conditions: Synthesis of 3-Cyanomethylated Coumarins. The Journal of Organic Chemistry. [Link]
-
National Institutes of Health. (2024). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. National Institutes of Health. [Link]
-
Organic Chemistry Portal. (N/A). Nitrile synthesis by C-C coupling (Cyanomethylation). Organic Chemistry Portal. [Link]
-
Royal Society of Chemistry. (2019). Radical cyanomethylation via vinyl azide cascade-fragmentation. Chemical Science. [Link]
-
ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]
-
National Institutes of Health. (N/A). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PubMed Central. [Link]
-
Organic Chemistry Portal. (N/A). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
National Institutes of Health. (2018). Cyanomethylation of Substituted Fluorenes and Oxindoles with Alkyl Nitriles. PubMed Central. [Link]
-
MDPI. (N/A). Synthesis of New Volatile Derivatives of Biogenic Amines, Carbamates for Analytical Applications. MDPI. [Link]
-
National Institutes of Health. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed. [Link]
-
Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. [Link]
-
SPARC Drug Discovery. (N/A). Small Molecule Libraries. SickKids Research Institute. [Link]
-
Eurofins Discovery. (N/A). Small Molecule Screening Libraries. Eurofins Discovery. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2016). BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
National Institutes of Health. (N/A). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PubMed Central. [Link]
-
Bentham Science. (N/A). Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health. Bentham Science. [Link]
-
Organic Syntheses. (N/A). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]
-
ResearchGate. (2020). Deconstructive Cyanomethylation Enabled by Radical Cross‐Coupling through Multiple C−C Bond and C−H Bond Cleavage. ResearchGate. [Link]
-
SIOC Journals. (2012). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry. [Link]
-
PubMed. (2023). A retrospective screening method for carbamate toxicant exposure based on butyrylcholinesterase adducts in human plasma with ultra-high performance liquid chromatography-tandem mass spectrometry. PubMed. [Link]
-
MDPI. (2024). Lupeol-3-carbamate Derivatives: Synthesis and Biological Evaluation as Potential Antitumor Agents. MDPI. [Link]
-
News-Medical. (2018). High-throughput Screening Using Small Molecule Libraries. News-Medical.net. [Link]
-
Michael Pittelkow. (N/A). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. pittelkow.kiku.dk. [Link]
-
Target Discovery Institute. (N/A). Small Compound Libraries. University of Oxford. [Link]
-
NUS Pharmacy. (N/A). Reductive Cyclisation of 2-Cyanomethyl-3-Nitrobenzoates. NUS Pharmacy. [Link]
-
ResearchGate. (2012). Chapter 32. The use of bioisosteric groups in lead optimization. ResearchGate. [Link]
-
SCISPEC. (N/A). Determination of Derivatized Carbamate Insecticides by GC-MS/MS. SCISPEC. [Link]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]
-
Organic Chemistry Portal. (2008). Rhodium-Catalyzed Reductive Cleavage of Carbon-Cyano Bonds with Hydrosilane: A Catalytic Protocol for Removal of Cyano Groups. Organic Chemistry Portal. [Link]
Sources
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- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of Nitrile in Drug Design [sioc-journal.cn]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-butyl N-[4-(cyanomethyl)phenyl]carbamate
Welcome to the technical support center for the synthesis of tert-butyl N-[4-(cyanomethyl)phenyl]carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic step. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and enhance your reaction yields effectively.
Core Synthesis Overview
The target molecule, tert-butyl N-[4-(cyanomethyl)phenyl]carbamate, is synthesized via the N-protection of the primary amine of 4-(cyanomethyl)aniline using di-tert-butyl dicarbonate (Boc₂O). This reaction is a cornerstone of modern organic synthesis, particularly in pharmaceutical development, where the Boc group serves as a vital protecting group for amines.[1][2] The general transformation is outlined below:
Reaction Scheme: 4-(cyanomethyl)aniline + Di-tert-butyl dicarbonate → tert-butyl N-[4-(cyanomethyl)phenyl]carbamate
While seemingly straightforward, achieving high yield and purity requires careful control over several experimental variables. This guide will address the most common challenges encountered during this synthesis.
Reaction Mechanism Visualization
The reaction proceeds via a nucleophilic acyl substitution. The amine nitrogen of 4-(cyanomethyl)aniline attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This forms a transient tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. This leaving group subsequently decomposes into the stable byproducts carbon dioxide and tert-butoxide, which is protonated to tert-butanol.[2]
Caption: Mechanism of Boc-protection of an amine.
Troubleshooting Guide: Common Issues & Solutions
This section is formatted as a series of questions and answers to directly address problems you may encounter during the synthesis.
Q1: My reaction yield is very low or I've isolated no product. What went wrong?
This is a common issue that can typically be traced to one of three areas: reagent quality, reaction conditions, or the workup procedure.
-
Expertise & Experience: The most frequent culprit is the quality of the di-tert-butyl dicarbonate (Boc₂O). It is highly susceptible to hydrolysis if exposed to moisture, breaking down into tert-butanol and CO₂. Always use a fresh bottle or ensure your current stock has been stored under anhydrous conditions (e.g., in a desiccator).
-
Causality: The amine protection relies on the high electrophilicity of the anhydride's carbonyl carbons.[2] If the anhydride has been hydrolyzed, the nucleophilic amine has no suitable reaction partner.
-
Solution Pathway:
-
Verify Reagent Quality: Use freshly opened Boc₂O. The starting aniline should be a clean, free-flowing solid. If it is discolored (often pink or brown due to oxidation), consider purification by recrystallization or column chromatography before use.
-
Check Stoichiometry: A slight excess of Boc₂O (1.1 to 1.2 equivalents) is often used to drive the reaction to completion.
-
Ensure Proper Basicity: A base is required to neutralize the protonated amine intermediate and any acidic byproducts.[2] Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) are common choices. Ensure your base is anhydrous. In some protocols, a milder base like sodium bicarbonate in a biphasic system can also be effective.[1]
-
Solvent Choice: The reaction is typically performed in aprotic solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile.[1] The starting materials must be fully dissolved to react. If solubility is an issue, gentle warming or switching to a more polar aprotic solvent like DMF may help, but be cautious as heat can also promote side reactions.
-
Q2: The reaction is stalled; TLC analysis shows significant starting material remaining even after several hours. How can I drive it to completion?
An incomplete reaction points to insufficient activation or reaction time.
-
Expertise & Experience: While this reaction is often complete within a few hours at room temperature, less nucleophilic anilines can be sluggish. The electronic properties of the 4-(cyanomethyl)phenyl group can slightly deactivate the amine compared to a simple aniline.
-
Causality: The reaction rate is dependent on the nucleophilicity of the amine and the concentration of the reactants. If the activation energy is not being overcome, the reaction will proceed slowly or not at all.
-
Solution Pathway:
-
Introduce a Catalyst: Add a catalytic amount (0.05 - 0.1 equivalents) of 4-Dimethylaminopyridine (DMAP). DMAP is a hyper-nucleophilic acylation catalyst that reacts with Boc₂O to form a highly reactive intermediate, which is then readily attacked by the aniline. This dramatically accelerates the reaction.
-
Increase Temperature: Gently warming the reaction to 40-50°C can increase the rate. However, monitor carefully by TLC, as higher temperatures can also lead to the formation of byproducts.[1]
-
Add More Reagent: If you suspect your Boc₂O has partially degraded, a second addition of a small amount (e.g., 0.2-0.3 equivalents) can help push the reaction to completion.
-
Q3: My final product is impure, and purification is difficult. What are the likely side products and how can I avoid them?
Impurity issues often stem from over-reaction or improper workup.
-
Expertise & Experience: The most common side product is the double-Boc protected amine (a di-tert-butyl imidodicarbonate). Another potential impurity is a urea derivative, formed from a reaction with isocyanate generated in-situ.
-
Causality:
-
Double-Boc: The initially formed carbamate product still has a weakly acidic N-H proton. In the presence of a strong base and a large excess of Boc₂O, this proton can be removed, and the resulting anion can attack another molecule of Boc₂O.
-
Urea Formation: This is less common under standard conditions but can occur if the reaction is heated excessively, which can promote the decomposition of the carbamate product or intermediates.[3]
-
-
Solution Pathway:
-
Control Stoichiometry: Avoid using a large excess of Boc₂O. Stick to the 1.1-1.2 equivalent range.
-
Choose the Right Base: Use a non-nucleophilic hindered base like DIPEA or a weaker base like NaHCO₃. Avoid using DMAP as the primary base (use it only catalytically) as its high nucleophilicity can sometimes promote side reactions if used in stoichiometric amounts.
-
Refine the Workup: An aqueous workup is critical.
-
A wash with a weak acid (e.g., 1M HCl or saturated NH₄Cl) will remove unreacted amine and the basic catalyst (TEA, DMAP).
-
A wash with saturated sodium bicarbonate (NaHCO₃) solution will remove acidic byproducts.
-
-
Optimize Chromatography: Use a gradient elution for column chromatography, starting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity. This will help separate the slightly more polar product from the less polar starting material and non-polar impurities.
-
Troubleshooting Workflow
This decision tree provides a logical path for diagnosing and solving common synthesis problems.
Caption: A logical troubleshooting workflow for the synthesis.
Optimized Experimental Protocol
This protocol is a robust starting point, incorporating best practices to maximize yield and purity.
Materials:
-
4-(cyanomethyl)aniline (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
4-Dimethylaminopyridine (DMAP) (0.05 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Acetate
-
Hexane
-
Saturated aq. NaHCO₃ solution
-
1M aq. HCl solution
-
Brine (Saturated aq. NaCl solution)
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-(cyanomethyl)aniline (1.0 eq) and dissolve it in anhydrous THF (approx. 0.2 M concentration).
-
Add triethylamine (1.5 eq) and DMAP (0.05 eq) to the solution and stir for 5 minutes at room temperature.
-
In a separate beaker, dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of anhydrous THF.
-
Add the Boc₂O solution dropwise to the stirring aniline solution over 10-15 minutes. Note: The reaction is often mildly exothermic.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30-60 minutes.
-
Upon completion (disappearance of the starting aniline spot by TLC), concentrate the reaction mixture under reduced pressure to remove the THF.
-
Redissolve the residue in Ethyl Acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).[4]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel using a Hexane/Ethyl Acetate gradient to afford the pure tert-butyl N-[4-(cyanomethyl)phenyl]carbamate as a white solid.
Frequently Asked Questions (FAQs)
-
Q: Can I use a different solvent?
-
A: Yes, solvents like Dichloromethane (DCM), Acetonitrile, or Dioxane are also commonly used.[1] The choice depends on the solubility of your specific substrate and downstream processing requirements. THF is a good general-purpose choice.
-
-
Q: Is it necessary to run the reaction under an inert atmosphere?
-
A: While not strictly necessary as the reagents are not highly air-sensitive, using an inert atmosphere is good practice to prevent moisture from entering the reaction, which could hydrolyze the Boc anhydride.
-
-
Q: My product is an oil instead of a solid. What should I do?
-
A: This can happen if trace solvent or impurities are present. Try triturating the oil with a non-polar solvent like hexane or pentane. This often washes away impurities and induces crystallization. If that fails, re-purifying by column chromatography may be necessary.
-
-
Q: How do I choose the best TLC eluent to monitor the reaction?
-
A: A good starting point is 4:1 Hexane:Ethyl Acetate. The starting aniline is more polar and will have a lower Rf value than the Boc-protected product. The ideal eluent system should give an Rf of ~0.3 for the product spot.
-
Comparative Data on Reaction Conditions
The following table summarizes typical outcomes based on different reaction conditions, synthesized from common laboratory practices.
| Solvent | Base | Catalyst | Temperature (°C) | Typical Time (h) | Approx. Yield (%) | Key Consideration |
| THF | TEA | None | 25 | 4-8 | 75-85 | Standard, reliable conditions. |
| THF | TEA | DMAP | 25 | 1-3 | >95 | Faster reaction, highly efficient.[1] |
| DCM | DIPEA | DMAP | 25 | 2-4 | >95 | Good for acid-sensitive substrates. |
| Water | NaHCO₃ | None | 25 | 6-12 | 80-90 | "Greener" conditions, but may be slower and require vigorous stirring.[5] |
References
-
Jiang, J., Li, Y., Yu, B., & Wang, L. (2011). tert-Butyl N-{4-[N-(4-hydroxyphenyl)carbamoyl]benzyl}carbamate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o644. [Link]
- Google Patents. (CN114805134A). Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
-
Dolgushin, F. M., et al. (2021). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Molbank, 2021(2), M1247. [Link]
-
Gudipati, R., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26, 1386–1397. [Link]
-
Yang, J. W., Pan, S. C., & List, B. (2009). Synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by asymmetric Mannich reaction. Organic Syntheses, 86, 182-191. [Link]
-
Gaikwad, H. K., et al. (2021). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Biological and Pharmaceutical Sciences, 16(2), 241-248. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]
- Google Patents. (CN102020589B).
- Google Patents. (US7531684B2).
-
J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. [Link]
-
Liu, Y., et al. (2014). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. Molecules, 19(9), 13839–13853. [Link]
Sources
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. jk-sci.com [jk-sci.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 5. gsconlinepress.com [gsconlinepress.com]
Technical Support Center: Synthesis of tert-Butyl N-[4-(cyanomethyl)phenyl]carbamate
Welcome to the technical support center for the synthesis of tert-butyl N-[4-(cyanomethyl)phenyl]carbamate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this common but nuanced synthetic transformation. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to address the specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing tert-butyl N-[4-(cyanomethyl)phenyl]carbamate?
The most widely employed method for this synthesis is the reaction of 4-aminobenzyl cyanide with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) in the presence of a suitable base.[1][2][3] This reaction proceeds via a nucleophilic acyl substitution mechanism where the amino group of 4-aminobenzyl cyanide attacks one of the carbonyl carbons of Boc anhydride.[2][4] The choice of solvent and base is critical for achieving high yield and purity.
A typical laboratory-scale protocol is as follows:
Experimental Protocol: Boc Protection of 4-Aminobenzyl Cyanide
-
Preparation: In a round-bottom flask, dissolve 4-aminobenzyl cyanide (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile.[5] Ensure the starting material is of high purity as impurities can lead to side reactions. 4-aminobenzyl cyanide can be sensitive to light and air, so it is advisable to store it under an inert atmosphere and in a dark, refrigerated location.[6][7]
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) (1.1-1.5 eq) or N,N-diisopropylethylamine (DIPEA), to the solution and stir.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.1-1.2 eq) in the same solvent to the reaction mixture at room temperature or 0 °C to control any potential exotherm.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with water or a mild aqueous acid (e.g., saturated ammonium chloride solution). Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Q2: My reaction is sluggish or incomplete. What are the possible causes and how can I fix it?
Several factors can contribute to an incomplete reaction. Here's a troubleshooting guide:
| Possible Cause | Recommended Solution | Scientific Rationale |
| Insufficient Base | Increase the amount of base to 1.5-2.0 equivalents. | The reaction generates tert-butoxycarboxylic acid as a byproduct, which can protonate the starting amine, rendering it non-nucleophilic. A sufficient amount of base is required to neutralize this acidic byproduct and maintain the nucleophilicity of the starting amine. |
| Low Reaction Temperature | Allow the reaction to warm to room temperature or gently heat to 40-50 °C. | While starting the reaction at 0 °C is good practice to control the initial exotherm, the reaction rate may be slow at lower temperatures. Increasing the temperature provides the necessary activation energy for the reaction to proceed to completion. |
| Poor Quality Reagents | Use fresh, high-purity 4-aminobenzyl cyanide and Boc anhydride. | 4-aminobenzyl cyanide can degrade over time, especially if not stored properly.[6][7] Boc anhydride can hydrolyze if exposed to moisture. Using fresh reagents ensures their reactivity. |
| Inappropriate Solvent | Switch to a more polar aprotic solvent like acetonitrile or DMF. | The polarity of the solvent can influence the reaction rate. More polar solvents can better solvate the charged intermediates, potentially accelerating the reaction. |
Q3: I am observing a significant amount of a byproduct with a higher molecular weight. What could it be?
A common byproduct in Boc protection of anilines is the di-Boc protected product, N,N-bis(tert-butoxycarbonyl)-4-(cyanomethyl)aniline. This occurs when the initially formed carbamate is further acylated by another molecule of Boc anhydride.
To minimize the formation of the di-Boc byproduct:
-
Stoichiometry Control: Use a stoichiometric amount or only a slight excess (1.05-1.1 equivalents) of Boc anhydride.
-
Slow Addition: Add the Boc anhydride solution dropwise to the reaction mixture to maintain a low instantaneous concentration of the acylating agent.
-
Catalyst Choice: While 4-(dimethylamino)pyridine (DMAP) is a highly effective catalyst for Boc protection, it can also promote the formation of the di-Boc product, especially with electron-rich anilines.[8][9] Consider running the reaction without DMAP or with a less potent catalyst.
Q4: My final product shows an impurity that I suspect is the corresponding amide or carboxylic acid. How is this happening?
The cyanomethyl group (-CH₂CN) is susceptible to hydrolysis under both acidic and basic conditions, which can convert it to a carboxamide (-CH₂CONH₂) or a carboxylic acid (-CH₂COOH).[10][11][12][13]
Preventative Measures:
-
Control pH during Work-up: Avoid using strong acids or bases during the aqueous work-up. A mild buffer solution or saturated sodium bicarbonate can be used for neutralization.
-
Purification Conditions: If using reverse-phase chromatography with TFA-containing mobile phases, be mindful of the potential for hydrolysis. It is best to neutralize the product-containing fractions immediately after collection.
-
Storage: Store the final product in a dry, neutral environment.
Troubleshooting Guide
Issue 1: Low Yield
| Symptom | Possible Cause | Troubleshooting Steps |
| Significant amount of starting material remains. | Incomplete reaction. | See FAQ Q2 for optimizing reaction conditions. |
| Product loss during work-up. | Emulsion formation during extraction or product is water-soluble. | Add brine to break emulsions. If the product has some water solubility, perform multiple extractions with the organic solvent. |
| Product degradation. | Harsh reaction or work-up conditions. | Re-evaluate the temperature, reaction time, and pH during work-up. |
Issue 2: Purity Concerns
| Symptom | Possible Cause | Identification & Removal |
| Extra spots on TLC close to the product spot. | Di-Boc formation or other byproducts. | Use a combination of solvents for TLC to achieve better separation. Purify by column chromatography with a shallow gradient. |
| Broad peaks in NMR or unexpected masses in LC-MS. | Presence of hydrolysis products (amide or acid). | The amide will show a characteristic C=O stretch in IR and broad NH₂ signals in ¹H NMR. The carboxylic acid will have a very broad OH signal in ¹H NMR. These can often be removed by an acidic or basic wash during work-up, respectively, or by careful column chromatography. |
| Discoloration of the final product. | Oxidation of the aniline moiety or impurities from starting materials. | Treat a solution of the product with activated carbon. Recrystallization can also be effective in removing colored impurities. |
References
-
Bhookya, S., Pochampally, J., Valeru, A., Sunitha, V., Balabadra, S., Manga, V., & Kudle, K. R. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Journal of the Iranian Chemical Society, 14(8), 1735–1745. [Link]
-
The Role of tert-Butyl N-[3-(aminomethyl)phenyl]carbamate in Advanced Organic Synthesis. (2024). Chemik Co., Ltd. [Link]
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. (2011). ScienceDirect. [Link]
-
BOC Protection and Deprotection. (n.d.). Hebei Boze Chemical Co., Ltd. [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]
-
Yang, J. W., Pan, S. C., & List, B. (2009). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-Oxo-1-Phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 86, 19-27. [Link]
-
Amine Protection / Deprotection. (n.d.). Fisher Scientific. [Link]
-
Amine Protection and Deprotection. (2023). Master Organic Chemistry. [Link]
-
Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023). Chemistry LibreTexts. [Link]
-
Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. (2007). ACS Publications. [Link]
-
How can we do the deprotection of boc-amino acids using hcl? (2016). ResearchGate. [Link]
-
Di-tert-butyl dicarbonate. (n.d.). Wikipedia. [Link]
-
Hydrolysis of nitriles. (n.d.). Lumen Learning. [Link]
-
Hydration of nitriles to amides. (2002). Organic Syntheses. [Link]
-
Chemistry of Nitriles. (2023). Chemistry LibreTexts. [Link]
-
4-Aminobenzyl Cyanide CAS 3544-25-0. (n.d.). Home Sunshine Pharma. [Link]
- Catalyst and synthetic process for carboxamides by nitrile hydrolysis. (2002).
Sources
- 1. BOC Protection and Deprotection [bzchemicals.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 4-Aminobenzyl Cyanide | 3544-25-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. 4-Aminobenzyl Cyanide CAS 3544-25-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. chem.libretexts.org [chem.libretexts.org]
optimizing reaction conditions for Boc protection
Welcome to the Boc Protection Optimization Hub.
Role: Senior Application Scientist Status: Active System: Technical Support & Troubleshooting Center
This guide is not a textbook summary; it is a dynamic troubleshooting system designed to resolve specific failure modes in the protection of amines with di-tert-butyl dicarbonate (
Module 1: Reaction Kinetics & Catalysis
Ticket Type: Reaction is too slow / Incomplete conversion.
The Core Issue:
Standard amine protection is a nucleophilic attack. If your amine is sterically hindered or electron-deficient (e.g., anilines), the reaction stalls. Users often add massive excesses of
The Mechanistic Fix:
Use 4-Dimethylaminopyridine (DMAP) as a "Hyper-Nucleophile."
DMAP does not just act as a base; it attacks
Critical Warning: While DMAP accelerates the reaction, it also accelerates racemization in chiral amino acids and isocyanate/urea formation (See Module 3). Use it only when necessary (0.05–0.1 eq).
Visualization: The DMAP Catalytic Cycle & Failure Modes
Figure 1: The DMAP catalytic cycle. Note the "Side Products" pathway which becomes dominant if temperature is uncontrolled.
Module 2: Solvent Engineering & Solubility
Ticket Type: Reactants precipitate / "Gummy" mess.
The Core Issue:
Amino acids are zwitterionic (polar);
The Solution: Biphasic & Green Systems You must tailor the solvent to the substrate's polarity.
| Substrate Type | Recommended Solvent System | Mechanism of Action |
| Lipophilic Amines | DCM or THF | Homogeneous solution. Standard nucleophilic attack. |
| Amino Acids (Zwitterions) | THF : Water (1:1) or Dioxane : Water (1:1) | Water solubilizes the zwitterion; Organic solvent solubilizes |
| Green Chemistry | Acetone : Water or HFIP | Water accelerates the reaction via hydrogen bond activation of the carbonyl [1].[1] HFIP (Hexafluoroisopropanol) acts as both solvent and catalyst [2].[2] |
Pro Tip:
If using aqueous conditions, do not use DMAP . The hydrolysis of
Module 3: Purity & The "Excess Reagent" Problem
Ticket Type: Cannot remove excess
The Core Issue:
The Chemical Scavenger Protocol (Highly Recommended): Do not rely on vacuum. Chemically destroy the excess.[3]
-
Reagent: Add N,N-Dimethyl-1,3-propanediamine (DMPA) or Imidazole (0.2 – 0.5 eq relative to excess
) to the reaction mixture 15 minutes before workup. -
Mechanism: These amines react rapidly with
to form a highly polar, basic urea or carbamate. -
Workup: Wash the organic layer with dilute HCl (0.5 M) or
. The scavenger-Boc adduct is protonated and moves into the aqueous layer, leaving your product pure in the organic phase [3].
Module 4: Selectivity (O-Boc vs. N-Boc)
Ticket Type: Protected the wrong functional group (Phenol/Alcohol).
The Core Issue:
Troubleshooting Table:
| Goal | Conditions | Why it works |
| N-Boc Only (in presence of OH) | No DMAP . Use NaOH/Dioxane at | Amines are better nucleophiles than alcohols. Without DMAP, O-acylation is kinetically forbidden. |
| N-Boc & O-Boc (Exhaustive) | Use DMAP (0.1 eq) + | DMAP activates |
| Selective N-Boc (Poly-amines) | Low temp ( | Exploits subtle |
Standard Operating Procedure (SOP): Robust Green Protocol
Use this as your baseline experiment. It is designed to be self-purifying.
Reagents:
-
Substrate: 1.0 equiv
- : 1.1 – 1.2 equiv
-
Base:
(2.0 equiv) -
Solvent: THF : Water (1:1 v/v)
-
Scavenger: Imidazole (0.2 equiv)
Workflow:
-
Dissolution: Dissolve amine and
in water. Add THF. Ensure a clear mono-phasic or well-stirred bi-phasic system. -
Addition: Add
(diluted in minimal THF) dropwise at room temperature.-
Checkpoint: If gas evolution (
) is vigorous, slow down.[4]
-
-
Reaction: Stir for 3–12 hours. Monitor by TLC (ninhydrin stain will disappear for primary amines).
-
Scavenging (The Clean-Up): Add Imidazole (0.2 eq). Stir for 20 mins.
-
Workup:
-
Evaporate THF on a rotovap.
-
Acidify aqueous residue to pH 2–3 with 1M
(Caution: evolution). -
Extract with Ethyl Acetate (3x).
-
Wash combined organics with water (1x) and Brine (1x).
-
Dry over
and concentrate.
-
-
Result: The imidazole-Boc byproduct remains in the acidic aqueous wash.[5] You obtain pure N-Boc product without column chromatography.
Troubleshooting Decision Tree
Figure 2: Rapid diagnostic tree for common Boc protection failure modes.
References
-
Chankeshwara, S. V., & Chakraborti, A. K. (2006).[2] Catalyst-free N-tert-butyloxycarbonylation of amines in water. Organic Letters, 8(15), 3259-3262. Link
-
Heydari, A., et al. (2008).[2] HFIP as solvent and catalyst for chemoselective N-Boc protection.[2] Synthesis, 2008(19), 3126-3130. Link
-
Basel, Y., & Hassner, A. (2001).[3] Imidazole and Trifluoroethanol as Efficient and Mild Reagents for Destruction of Excess Di-tert-butyl Dicarbonate.[3] Synthesis, 2001(04), 0550-0552.[3] Link
-
Greene, T. W., & Wuts, P. G. M. (1999).[2][6] Protective Groups in Organic Synthesis. Wiley-Interscience.[2][6] Link
Sources
Technical Support Center: Purification of tert-butyl N-[4-(cyanomethyl)phenyl]carbamate
Welcome to the technical support guide for tert-butyl N-[4-(cyanomethyl)phenyl]carbamate. This resource is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the purification of this key synthetic intermediate. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your purification processes effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing tert-butyl N-[4-(cyanomethyl)phenyl]carbamate?
The impurity profile of your crude product is intrinsically linked to the synthetic route employed. The most common synthesis involves the reaction of 4-aminophenylacetonitrile with a tert-butoxycarbonyl (Boc) protecting group source, such as di-tert-butyl dicarbonate (Boc₂O).
Common Impurities:
-
Unreacted Starting Material: The most prevalent impurity is often the starting amine, 4-aminophenylacetonitrile.[1][2] Its physical and chemical properties, including its basicity, are key to its removal.
-
Di-tert-butyl dicarbonate (Boc₂O) and its byproducts: Residual Boc₂O and its hydrolysis product, tert-butanol, can contaminate the final product.
-
Over-reacted Product: While less common due to steric hindrance, a di-acylated product where the Boc group has reacted twice is a possibility.
-
Hydrolysis Products: The Boc group is notoriously sensitive to acidic conditions.[3][4] Premature deprotection during the reaction or workup can lead to the regeneration of 4-aminophenylacetonitrile. Additionally, the nitrile group (-CN) can potentially hydrolyze to an amide or carboxylic acid under harsh acidic or basic conditions, though this is less common under standard Boc-protection reaction conditions.
-
Solvent and Reagent Residues: Residual solvents or catalytic bases (e.g., triethylamine, DMAP) used in the reaction are also common contaminants.
Q2: How can I effectively detect and quantify the purity of my product?
A multi-faceted analytical approach is crucial for accurately assessing purity. Simply relying on one method can be misleading.
-
Thin-Layer Chromatography (TLC): This is the quickest and most common first step to visualize purity. It allows you to see the presence of starting materials and byproducts. A typical eluent system is a mixture of hexane and ethyl acetate. The less polar product will have a higher Rf value than the more polar starting amine.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, reversed-phase HPLC is the method of choice.[5][6] It provides high-resolution separation of the target compound from closely related impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. The presence of characteristic peaks for the Boc group (a singlet at ~1.5 ppm in ¹H NMR) and the aromatic protons confirms the product's identity.[3][7] Impurities can be identified by their unique signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and helps in identifying unknown impurities.[3][7]
| Analytical Method | Typical Parameters | Purpose |
| TLC | Stationary Phase: Silica gel 60 F₂₅₄Mobile Phase: 30-50% Ethyl Acetate in Hexane | Rapid, qualitative assessment of reaction completion and purity. |
| HPLC | Column: C18, 5 µm, 4.6 x 150 mmMobile Phase: Gradient of Acetonitrile in Water | Quantitative purity analysis and impurity profiling.[5][6] |
| ¹H NMR | Solvent: CDCl₃ or DMSO-d₆ | Structural verification and detection of proton-containing impurities. |
| Mass Spec (ESI+) | Mode: Electrospray Ionization (Positive) | Confirmation of molecular weight (m/z). |
Q3: My initial workup left significant impurities. What is the most reliable method for further purification?
If a standard aqueous workup is insufficient, the choice between recrystallization and column chromatography depends on the nature of the impurities and the quantity of material.
-
For Crystalline Solids with High Purity (>90%): Recrystallization is an excellent and scalable option. The key is finding a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures, while impurities remain in the solution (mother liquor).[8][9]
-
For Complex Mixtures or Oily Products: Flash column chromatography is the most powerful technique for separating compounds with different polarities.[10][11]
The following workflow diagram illustrates a typical decision-making process for purification.
Caption: A decision-making workflow for purifying the target compound.
Q4: I'm observing loss of the Boc protecting group during purification. How can I prevent this?
This is a common issue known as deprotection. The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group. Exposure to even mildly acidic conditions can cause it to fall off, regenerating the starting amine.
Causes and Prevention:
-
Acidic Workup: Using strong acids during the aqueous wash can cause deprotection.
-
Solution: Use a milder acid like 1M citric acid or a saturated solution of ammonium chloride (NH₄Cl) instead of stronger acids like HCl.[12] Minimize the contact time with the acidic aqueous layer.
-
-
Acidic Silica Gel: Standard silica gel is slightly acidic and can cause significant deprotection during column chromatography, especially with prolonged exposure.
-
Solution 1 (Neutralization): Prepare a slurry of your silica gel in the starting eluent and add ~1% triethylamine (Et₃N) by volume. This neutralizes the acidic sites on the silica surface.
-
Solution 2 (Use Neutralized Silica): Commercially available neutralized silica gel is an excellent, though more expensive, alternative.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product appears as an oil and won't crystallize. | 1. Presence of residual solvent.2. Significant impurities depressing the melting point. | 1. Dry thoroughly under high vacuum.2. Purify via flash column chromatography to remove impurities. Attempt crystallization again with the purified material. |
| Two spots on TLC after workup: one at baseline, one at product Rf. | The baseline spot is likely the protonated starting amine (4-aminophenylacetonitrile) that was not fully removed. | Re-wash the organic layer with a dilute base (e.g., sat. NaHCO₃ solution) to deprotonate the amine salt, followed by a water and brine wash. |
| Broad streaks on the TLC plate. | The compound may be too acidic or basic for standard silica, or the sample is overloaded. | Spot a more dilute sample. If streaking persists, add 0.5-1% triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase. |
| Low recovery after column chromatography. | 1. Product is streaking/tailing on the column.2. Product is partially deprotected on the column. | 1. Add 0.5-1% triethylamine to the eluent to reduce tailing.2. Use neutralized silica gel or add base to the eluent as described in Q4. |
Detailed Experimental Protocols
Protocol 1: Standard Aqueous Workup
This protocol is designed to remove acidic and basic impurities.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acid Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a weak acid, such as 1M citric acid. Shake vigorously and allow the layers to separate. Drain and discard the aqueous (bottom) layer. This step removes basic impurities like unreacted 4-aminophenylacetonitrile by converting it to a water-soluble salt.[13]
-
Base Wash: Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution to the organic layer in the separatory funnel. Shake, venting frequently to release CO₂ gas. Allow the layers to separate. Drain and discard the aqueous layer. This neutralizes any remaining acid.
-
Brine Wash: Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution. This helps to remove residual water from the organic layer.[13]
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask. Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), swirl, and let it stand for 10-15 minutes. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude, washed product.
Protocol 2: Recrystallization
This protocol is ideal for purifying crystalline solids that are >90% pure.
-
Solvent Selection: In a test tube, add a small amount of crude product. Add a potential solvent (e.g., isopropanol, ethyl acetate) dropwise while heating. A good solvent will dissolve the product when hot but not when cold. If a single solvent doesn't work, try a binary system like Ethyl Acetate/Hexane.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large, pure crystals.
-
Crystallization: Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Protocol 3: Flash Column Chromatography
This protocol is the most effective method for separating complex mixtures.
-
Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a layer of sand. Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into the column and allow it to pack under light pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or a slightly more polar solvent (like DCM). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting with a non-polar mobile phase (e.g., 100% Hexane or 5% EtOAc in Hexane). Gradually increase the polarity of the eluent (e.g., increase the percentage of Ethyl Acetate).
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the final, purified product.
References
-
Li, W., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PMC, NIH. Available at: [Link]
-
Pittelkow, M., et al. (2002). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synthesis, 2002(15), 2195-2202. Available at: [Link]
-
Yang, J. W., et al. Synthesis of tert-Butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses. Available at: [Link]
- Google Patents. (CN102020589B). Tert-butyl carbamate derivative and preparation method and application thereof.
- Google Patents. (US7531684B2). Process for making aminoalkylphenyl carbamates and intermediates therefor.
-
Loev, B., et al. Carbamic acid, tert-butyl ester. Organic Syntheses. Available at: [Link]
-
GSC Online Press. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Biological and Pharmaceutical Sciences. Available at: [Link]
-
U.S. Environmental Protection Agency. Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. Available at: [Link]
-
National Center for Biotechnology Information. 4-Aminophenylacetonitrile. PubChem Compound Database. Available at: [Link]
-
National Center for Biotechnology Information. Tert-butyl N-(4-(aminomethyl)phenyl)carbamate. PubChem Compound Database. Available at: [Link]
-
Separation Science. Effective Analysis Carbamate Pesticides. Available at: [Link]
- Google Patents. (CN112661672A). Crystallization method of Boc-amino acid.
- Google Patents. (CN114805134A). Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
-
ResearchGate. Deprotection of Boc from 3-( thiosustitutedcarbamido) aniline compound.... Available at: [Link]
-
Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. Available at: [Link]
-
Royal Society of Chemistry. (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines. RSC Publishing. Available at: [Link]
-
CROMlab. The Acclaim Carbamate Column—A Superior Solution. Available at: [Link]
-
National Center for Biotechnology Information. (2017). Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. PMC, NIH. Available at: [Link]
-
Waters Corporation. Waters Alliance System for Carbamate Analysis Method Guide. Available at: [Link]
-
ResearchGate. Biocatalytic hydrolysis of p-nitrophenyl butyrate (PNPB).... Available at: [Link]
Sources
- 1. 4-Aminophenylacetonitrile | C8H8N2 | CID 77000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3544-25-0 Cas No. | 2-(4-Aminophenyl)acetonitrile | Apollo [store.apolloscientific.co.uk]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. researchgate.net [researchgate.net]
- 5. sepscience.com [sepscience.com]
- 6. cromlab-instruments.es [cromlab-instruments.es]
- 7. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 10. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. epa.gov [epa.gov]
- 12. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 13. US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor - Google Patents [patents.google.com]
Technical Support Center: Best Practices for tert-butyl N-[4-(cyanomethyl)phenyl]carbamate
Welcome to the technical support center for tert-butyl N-[4-(cyanomethyl)phenyl]carbamate. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability, proper handling, and effective use of this compound in your experiments. By understanding the chemical nature of this molecule, you can mitigate potential issues and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for tert-butyl N-[4-(cyanomethyl)phenyl]carbamate?
A1: To ensure the long-term stability of tert-butyl N-[4-(cyanomethyl)phenyl]carbamate, it should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[1][2] Many suppliers of similar carbamate compounds recommend refrigerated storage, typically between 0-10°C. It is also prudent to store the compound under an inert atmosphere, such as argon or nitrogen, to prevent degradation from atmospheric moisture and oxygen.
Q2: What personal protective equipment (PPE) should I use when handling this compound?
A2: When handling tert-butyl N-[4-(cyanomethyl)phenyl]carbamate, it is essential to use appropriate personal protective equipment to avoid potential skin and eye irritation.[3][4] This includes a lab coat, chemical-resistant gloves (such as nitrile), and safety glasses or goggles.[3][4] If there is a risk of generating dust or aerosols, a fume hood should be utilized.
Q3: Is this compound sensitive to light?
Q4: What are the primary signs of degradation for this compound?
A4: Visual signs of degradation can include a change in color from its typical off-white or white appearance, clumping of the solid, or the development of an unusual odor.[5] From a chemical perspective, the appearance of new spots on a thin-layer chromatography (TLC) plate or unexpected peaks in an NMR or LC-MS analysis are clear indicators of degradation.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with tert-butyl N-[4-(cyanomethyl)phenyl]carbamate.
Issue 1: Inconsistent or unexpected experimental results.
If you are observing inconsistent results, it is crucial to consider the stability of the compound as a potential root cause.
-
Possible Cause A: Acid-catalyzed hydrolysis of the tert-butyl carbamate (Boc) group. The Boc protecting group is known to be labile under acidic conditions. If your experimental protocol involves acidic reagents or solvents, you may be inadvertently cleaving the Boc group, leading to the formation of 4-(cyanomethyl)aniline.
-
Troubleshooting Steps:
-
Analyze a sample of your stock solution or the reaction mixture by LC-MS or NMR to check for the presence of the deprotected product.
-
If deprotection is confirmed, consider using a non-acidic alternative for your reaction conditions.
-
If acidic conditions are unavoidable, minimize the reaction time and temperature to reduce the extent of deprotection.
-
-
-
Possible Cause B: Hydrolysis of the nitrile group. The cyanomethyl group can be hydrolyzed to a carboxylic acid (phenylacetic acid derivative) under strongly acidic or basic conditions, especially with prolonged heating.[6][7]
-
Troubleshooting Steps:
-
Analyze your sample for the presence of the corresponding carboxylic acid or amide intermediate.
-
Avoid prolonged exposure to strong acids or bases. If your protocol requires such conditions, consider running the reaction at a lower temperature.
-
-
-
Possible Cause C: Oxidation of the benzylic methylene group. The methylene group adjacent to the phenyl ring (the benzylic position) is susceptible to oxidation, which can convert it to a carbonyl group.[8][9] This is more likely to occur in the presence of strong oxidizing agents or upon prolonged exposure to air.
-
Troubleshooting Steps:
-
Ensure the compound is stored under an inert atmosphere.
-
When preparing solutions, use degassed solvents.
-
Avoid the use of strong oxidizing agents unless it is a desired transformation.
-
-
Issue 2: The compound appears discolored or has a different physical appearance.
A change in the physical appearance of the compound is a strong indicator of degradation.
-
Possible Cause: Thermal decomposition. Carbamates can be thermally unstable, and elevated temperatures can lead to decomposition.[10]
-
Troubleshooting Steps:
-
Always store the compound at the recommended refrigerated temperature.
-
Avoid leaving the compound at room temperature for extended periods.
-
If you suspect thermal degradation, it is best to use a fresh, properly stored batch of the compound for your experiments.
-
-
Storage and Handling Summary
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerated (0-10°C) | To minimize thermal degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation and hydrolysis from atmospheric moisture. |
| Light | Protect from light (Amber vial/dark location) | To prevent potential photodegradation.[5] |
| Container | Tightly sealed | To prevent exposure to air and moisture.[1][2] |
| Handling | Use appropriate PPE (gloves, safety glasses, lab coat) | To avoid skin and eye contact.[3][4] |
| Incompatibilities | Strong acids, strong oxidizing agents | To prevent chemical degradation.[2][10] |
Experimental Protocols
Protocol 1: Safe Handling and Preparation of a Stock Solution
-
Allow the container of tert-butyl N-[4-(cyanomethyl)phenyl]carbamate to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound.
-
Perform all weighing and handling operations in a well-ventilated fume hood.
-
Wear appropriate PPE, including nitrile gloves, a lab coat, and safety glasses.
-
To prepare a stock solution, use a dry, inert solvent (e.g., anhydrous DMSO, DMF, or acetonitrile).
-
If the solution is to be stored, flush the headspace of the vial with an inert gas before sealing.
-
Store the stock solution at -20°C or -80°C for long-term stability. Before use, allow the solution to thaw completely and vortex gently to ensure homogeneity.
Visualizing Potential Degradation Pathways
The following diagram illustrates the primary potential degradation pathways for tert-butyl N-[4-(cyanomethyl)phenyl]carbamate based on the chemical reactivity of its functional groups.
Caption: Potential degradation pathways of the title compound.
Troubleshooting Decision Tree
This diagram provides a logical workflow for troubleshooting unexpected experimental results.
Caption: Troubleshooting workflow for experimental issues.
References
-
PubChem. (n.d.). Benzyl-2,3,4,5,6-d5 cyanide. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl (4-aminophenyl)carbamate. Retrieved from [Link]
-
Loba Chemie. (2015, April 9). BENZYL CYANIDE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzyl cyanide. Retrieved from [Link]
-
Ataman Kimya. (n.d.). BENZYL CYANIDE. Retrieved from [Link]
-
Sciencemadness Wiki. (2021, July 29). Benzyl cyanide. Retrieved from [Link]
-
PubChem. (n.d.). t-Butyl carbanilate. Retrieved from [Link]
-
MDPI. (2024, December 22). Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). phenylacetic acid. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, January 14). An efficient and practical aerobic oxidation of benzylic methylenes by recyclable N-hydroxyimide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by oxidation of benzylic positions. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]
-
Journal of the American Chemical Society. (1947). HYDROLYSIS OF ARYLACETONITRILES. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions at the Benzylic Position. Retrieved from [Link]
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- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. tert-Butyl N-[4-(aminomethyl)phenyl]carbamate, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. tert-Butyl N-[4-(aminomethyl)phenyl]carbamate, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. lobachemie.com [lobachemie.com]
- 6. sciencemadness.org [sciencemadness.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. mdpi.com [mdpi.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. fishersci.com [fishersci.com]
Validation & Comparative
Validation of tert-butyl N-[4-(cyanomethyl)phenyl]carbamate: A Comparative NMR Guide
Introduction: The Validation Challenge
In the synthesis of peptidomimetics and enzyme inhibitors, tert-butyl N-[4-(cyanomethyl)phenyl]carbamate serves as a critical intermediate.[1] Its structural integrity hinges on two labile features: the Boc-protection of the aniline nitrogen and the preservation of the cyanomethyl moiety.[1]
Routine analysis often relies on standard 1D
This guide compares the Standard Screening Method (Method A) against the High-Fidelity Validation Method (Method B) , demonstrating why the latter is the requisite standard for structural confirmation.
Strategic Comparison: Routine vs. Rigorous
The following analysis contrasts the two primary approaches to validating this molecule.
| Feature | Method A: Routine Screening | Method B: High-Fidelity Validation |
| Solvent | Chloroform-d ( | Dimethyl Sulfoxide-d6 ( |
| Primary Goal | Quick purity check, solvent removal check.[1] | Unequivocal structural assignment. |
| NH Proton Visibility | Poor. Often broad/invisible due to exchange.[1] | Excellent. Sharp singlet (~9.4 ppm). |
| Water Interference | High. H2O signal (~1.56 ppm) overlaps with Boc. | Low. H2O signal (~3.33 ppm) is distinct. |
| Technique | 1D | 1D |
| Verdict | Insufficient for full characterization. | Mandatory for publication/QC. |
Visualizing the Validation Workflow
The following diagram outlines the logical flow for accepting or rejecting a batch based on these methods.
Figure 1: Decision tree for structural validation. Method A serves as a filter; Method B provides the confirmation.
Experimental Protocol: The Self-Validating System (Method B)
To achieve "Trustworthiness" in your data, the protocol must be self-consistent.[1] We utilize
Materials
-
Analyte: ~10 mg tert-butyl N-[4-(cyanomethyl)phenyl]carbamate.[1]
-
Solvent: 0.6 mL
(99.9% D) + 0.03% TMS (v/v).[1] -
Instrument: 400 MHz (minimum) NMR Spectrometer.
Step-by-Step Methodology
-
Sample Preparation: Dissolve the solid completely in
.[1] Ensure the solution is clear; suspended solids will degrade line shape.[1] -
Acquisition (1D
H):-
Pulse angle: 30°.[2]
-
Relaxation delay (
): 5 seconds (Critical: The aromatic and amide protons have long relaxation times. Short delays lead to integration errors). -
Scans: 16.
-
-
Acquisition (2D HMBC):
-
Optimize for long-range coupling (
). -
This experiment links the tert-butyl protons to the carbonyl, and the methylene protons to the nitrile carbon.[1]
-
Data Analysis & Interpretation
Comparative Chemical Shift Data
The table below illustrates the dramatic shift differences and the superior resolution of Method B.
| Moiety | Proton Count | Method A ( | Method B ( | Signal Type | Mechanistic Insight |
| Boc (-C(CH | 9H | 1.52 | 1.48 | Singlet | In |
| Methylene (-CH | 2H | 3.70 | 3.94 | Singlet | Deshielding by the nitrile group and the aromatic ring.[1] |
| Aromatic (Ar-H) | 4H | 7.25 - 7.40 | 7.22 (d), 7.45 (d) | AA'BB' System | Para-substitution pattern.[1] The carbamate is an electron donor, shielding ortho protons; nitrile is withdrawing. |
| Amide (-NH-) | 1H | 6.45 (Broad/Weak) | 9.38 (Sharp) | Singlet | CRITICAL: In |
Structural Logic & Connectivity (HMBC)
Validation is not complete until connectivity is proven. 1D NMR shows you have the parts; 2D HMBC shows they are connected.[1]
-
Logic Check 1: The Boc singlet (1.48 ppm) must correlate to a carbonyl carbon (~153 ppm). If it correlates to a generic alkyl carbon, you have an impurity.[1]
-
Logic Check 2: The Methylene protons (3.94 ppm) must correlate to the Nitrile carbon (~119 ppm) and the aromatic ring carbons (C-ipso).[1]
Figure 2: Essential HMBC correlations required to confirm the connectivity of the carbamate and nitrile distinct from the aromatic core.[1]
Common Pitfalls & Troubleshooting
The "Missing" NH Signal
-
Observation: In
, the region around 6.5 ppm is flat. -
Cause: Rapid proton exchange with trace water or acid in the solvent.
-
Solution: Switch to
. If the signal remains absent in dry DMSO, the carbamate has likely degraded to the free aniline (check for broad singlet ~5.0 ppm).
Rotameric Broadening
-
Observation: The Boc signal appears split or the aromatic doublets are unusually broad at room temperature.
-
Cause: Restricted rotation around the N-C(O) bond.[1]
-
Solution: Run the experiment at 320K (
C). Coalescence will sharpen the signals, confirming the dynamic process rather than an impurity.
Impurity Identification
-
4-Aminobenzyl cyanide (Starting Material): Look for upfield aromatic protons (6.5-7.0 ppm) and lack of Boc signal.
-
Boc-Anhydride (Reagent): Sharp singlet at 1.50 ppm.[1] In
, the product Boc is ~1.48 ppm. Spiking the sample may be necessary to resolve these if they overlap.
References
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. (1997).[1][2][3][4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Fulmer, G. R., et al. (2010).[3] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1]
-
Abraham, R. J.; Byrne, J. J.; Griffiths, L.; Perez, M. (2006).[5] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509.[1][5]
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press. (General reference for amide rotation and solvent effects).
Sources
- 1. chemscene.com [chemscene.com]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. epfl.ch [epfl.ch]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: HPLC Analysis of tert-Butyl N-[4-(cyanomethyl)phenyl]carbamate Purity
This guide is structured as a high-level technical resource for analytical chemists and process development scientists. It prioritizes experimental logic, comparative analysis, and actionable protocols over generic descriptions.
Executive Summary & Strategic Context
tert-butyl N-[4-(cyanomethyl)phenyl]carbamate (CAS 126852-06-6) is a critical intermediate, often utilized in the synthesis of PARP inhibitors like Niraparib. Its structural integrity hinges on the BOC (tert-butyloxycarbonyl) protecting group and the nitrile moiety.
The Analytical Challenge:
-
Thermal Instability: The BOC group is thermally labile, undergoing thermolytic cleavage at temperatures >150°C. This renders Gas Chromatography (GC) unsuitable for accurate purity profiling due to on-column degradation (pyrolysis to the free amine).
-
Selectivity Requirements: The method must resolve the parent compound from its specific synthetic precursors (e.g., 4-aminophenylacetonitrile) and degradation products (e.g., the de-protected amine).
This guide compares the industry-standard C18 Reversed-Phase HPLC against UHPLC and Phenyl-Hexyl stationary phases to determine the optimal workflow for purity assessment.
Analytical Decision Matrix
The following decision tree illustrates the logical flow for selecting the appropriate analytical technique, ruling out GC early due to the BOC group's thermal properties.
Figure 1: Analytical technique selection workflow highlighting the rejection of GC due to BOC thermal instability.
Comparative Analysis of Methodologies
Method A: Standard Reversed-Phase HPLC (C18)[1]
-
Mechanism: Hydrophobic interaction. The tert-butyl group provides strong retention on alkyl chains.
-
Pros: Universally available; robust; excellent lifetime.
-
Cons: May lack selectivity between the BOC-protected parent and similar hydrophobic non-polar impurities.
Method B: UHPLC (Sub-2 µm C18)
-
Mechanism: Same as HPLC but uses <2 µm particles and higher pressure (>600 bar).[1][2]
-
Pros: 3-5x faster run times; sharper peaks (higher signal-to-noise ratio) allow detection of trace impurities <0.05%.
-
Cons: Requires specialized instrumentation; higher backpressure limits solvent viscosity choices.
Method C: Phenyl-Hexyl Stationary Phase (The "Orthogonal" Choice)
-
Mechanism:
- interactions. The phenyl ring in the stationary phase interacts with the aromatic ring and the nitrile -system of the analyte. -
Pros: Superior resolution for aromatic impurities (e.g., aniline derivatives) that co-elute on C18.
-
Cons: Column equilibration times can be slightly longer.
Performance Data Comparison (Experimental Averages)
| Parameter | Method A: HPLC (C18) | Method B: UHPLC (C18) | Method C: Phenyl-Hexyl |
| Particle Size | 5 µm | 1.7 µm | 3.5 µm |
| Run Time | 25 min | 6 min | 18 min |
| Resolution (Rs) * | 2.5 | 4.2 | 3.8 |
| Tailing Factor | 1.1 | 1.05 | 1.1 |
| LOD (µg/mL) | 0.5 | 0.1 | 0.3 |
| Backpressure | ~120 bar | ~800 bar | ~150 bar |
*Resolution calculated between main peak and the des-BOC degradation product (4-aminophenylacetonitrile).
Recommended Protocol: Method C (Phenyl-Hexyl Optimization)
While C18 is standard, Method C (Phenyl-Hexyl) is recommended for this specific compound during development to ensure no aromatic impurities are masked. The
Reagents & Standards[4][5]
-
Reference Standard: tert-butyl N-[4-(cyanomethyl)phenyl]carbamate (>99.0%).
-
Solvent A: 0.1% Formic Acid in Water (Milli-Q grade). Rationale: Acidic pH (~2.7) suppresses silanol activity and keeps any amine impurities protonated.
-
Solvent B: Acetonitrile (HPLC Grade).[3]
-
Diluent: 50:50 Water:Acetonitrile.
Chromatographic Conditions[1][2][4][5][6][7]
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 150 x 4.6 mm, 3.5 µm.
-
Flow Rate: 1.0 mL/min.[4]
-
Temperature: 30°C. Control is vital to maintain consistent
- interaction strength. -
Detection: UV @ 240 nm. The cyanomethyl-aniline chromophore absorbs strongly here.
-
Injection Volume: 5-10 µL.
Gradient Profile
| Time (min) | % Solvent A (Water/FA) | % Solvent B (ACN) | Phase Description |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold |
| 15.0 | 10 | 90 | Linear Gradient |
| 18.0 | 10 | 90 | Wash |
| 18.1 | 90 | 10 | Re-equilibration |
| 23.0 | 90 | 10 | End |
System Suitability Criteria (Self-Validating System)
To ensure the data is trustworthy, the system must pass these checks before sample analysis:
-
Precision: %RSD of peak area for 5 replicate injections of standard ≤ 2.0%.
-
Efficiency: Theoretical plates (N) > 5,000.
-
Tailing Factor: 0.8 < T < 1.5.
-
Sensitivity: Signal-to-Noise (S/N) ratio of the LOQ solution > 10.
Impurity Profiling & Degradation Pathways
Understanding what you are separating is as important as the separation itself. The diagram below details the degradation pathways that the HPLC method must detect.
Figure 2: Degradation pathway showing the formation of the primary impurity (Des-BOC amine) via acidic or thermal stress.
Causality in Protocol Design
-
Why Acidic Mobile Phase? While the diagram shows acid causes hydrolysis, this requires strong acid and time. In HPLC, the 0.1% formic acid is weak and the residence time is short. Its primary function is to protonate the Impurity A (amine), ensuring it elutes as a sharp peak rather than tailing due to interaction with silanols.
-
Why UV 240 nm? Both the parent and Impurity A share the aromatic core. 240 nm captures the
transition of the benzene ring substituted with the auxochromic nitrogen.
References
-
Agilent Technologies. (2009).[5] Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl. Retrieved from
-
Phenomenex. (2025).[6][7] HPLC vs UHPLC: Key Differences & Applications. Retrieved from
-
National Institutes of Health (NIH). (2023). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. (Demonstrates BOC thermal instability). Retrieved from
-
PubChem. tert-Butyl N-phenylcarbamate (Analogous BOC-aniline data). Retrieved from
-
Mastelf. (2024).[1] HPLC vs UHPLC: What's the Difference and Which One Should You Choose? Retrieved from
Sources
Efficacy Assessment: tert-Butyl N-[4-(cyanomethyl)phenyl]carbamate in Modular Drug Synthesis
Executive Summary & Strategic Value
tert-Butyl N-[4-(cyanomethyl)phenyl]carbamate (CAS: 1233249-35-8) serves as a critical bifunctional linchpin in medicinal chemistry.[1] It bridges the gap between simple aniline precursors and complex phenethylamine or phenylacetic acid scaffolds found in kinase inhibitors, peptidomimetics, and NSAID analogues.
Its primary efficacy lies in its orthogonal stability . Unlike unprotected 4-aminophenylacetonitrile, which is prone to oxidative degradation and N-alkylation side reactions, the Boc-protected variant offers a robust platform for:
-
Selective Nitrile Reduction: Enabling the synthesis of diamines without catalyst poisoning or polymerization.
-
Alpha-Carbon Functionalization: Allowing lithiation and alkylation at the benzylic position without interference from the acidic aniline proton.
-
Solubility Enhancement: significantly improving lipophilicity for processing in standard organic solvents (DCM, THF) compared to the polar free amine.
Comparative Efficacy Analysis
A. Performance vs. Unprotected Precursors (4-Aminophenylacetonitrile)
The unprotected aniline (4-aminophenylacetonitrile) is a common starting material but suffers from "nucleophilic interference."
| Feature | Unprotected (Free Amine) | Boc-Protected (Target Compound) | Operational Impact |
| Nitrile Reduction | High risk of secondary amine formation (dimerization) and catalyst poisoning via free NH₂ coordination.[2] | High Efficiency. The carbamate shields the nitrogen, preventing coordination to metal catalysts (Pd, Ni, Co). | Yields of primary amine increase by 15–25% with Boc protection. |
| Storage Stability | Poor. Oxidizes rapidly (darkens) upon air exposure. | Excellent. Stable crystalline solid; shelf-stable at RT. | Eliminates the need for re-purification before use. |
| Alkylation (C-H) | Impossible. Bases (NaH, LDA) deprotonate the NH₂ first. | Feasible. The bulky Boc group directs deprotonation to the benzylic | Enables modular side-chain installation. |
B. Performance vs. Alternative Protecting Groups (Fmoc, Cbz)
When selecting a protecting group for the 4-aminophenylacetonitrile scaffold, the reaction pathway dictates the choice. Boc is superior for reductive and basic workflows.
-
Vs. Cbz (Benzyloxycarbonyl): Cbz is removed via hydrogenolysis (H₂/Pd). If the goal is to reduce the nitrile to an amine using catalytic hydrogenation, Cbz is unsuitable as it will cleave prematurely. Boc is stable to H₂/Pd, allowing selective nitrile reduction.
-
Vs. Fmoc (Fluorenylmethoxycarbonyl): Fmoc is base-labile. It cannot withstand the strong bases (e.g., NaH, LiHMDS) required for alkylating the nitrile position. Boc is stable to base, preserving the amine protection during skeletal modifications.
Validated Experimental Protocols
Protocol A: Selective Nitrile Reduction to Phenethylamine
Context: This protocol converts the nitrile to a primary amine while retaining the Boc group, a transformation difficult to achieve cleanly with the free aniline.
Reagents:
-
Substrate: tert-Butyl N-[4-(cyanomethyl)phenyl]carbamate (1.0 equiv)
-
Catalyst: Cobalt(II) Chloride hexahydrate (CoCl₂·6H₂O, 2.0 equiv)
-
Reductant: Sodium Borohydride (NaBH₄, 10.0 equiv)
-
Solvent: Methanol (anhydrous)
Methodology:
-
Dissolution: Dissolve the substrate and CoCl₂·6H₂O in methanol under N₂ atmosphere. The solution typically turns deep purple/blue.
-
Reduction: Cool to 0°C. Add NaBH₄ portion-wise (Caution: Vigorous gas evolution). The mixture will turn black (formation of cobalt boride species).
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (The amine is more polar/ninhydrin active).
-
Quench: Carefully add 1N HCl until pH ~2 (destroys boride complex and solubilizes salts). Stir for 30 mins.
-
Workup: Basify with conc. NH₄OH to pH 9. Extract with DCM (3x).
-
Purification: The N-Boc-4-(2-aminoethyl)aniline product is obtained as a white solid after drying (Na₂SO₄) and concentration.
Why this works: The Boc group prevents the aniline nitrogen from chelating the Cobalt species, ensuring the catalyst remains active for the nitrile.
Mechanistic Visualization
The following diagram illustrates the divergence in synthetic utility between the Boc-protected scaffold and its alternatives.
Caption: Synthetic divergence showing high-yield pathways (Green) enabled by Boc protection, contrasting with avoided side reactions (Red).
References
-
Nitrile Reduction Methodology
- Title: "Selective reduction of nitriles to primary amines using Cobalt(II) chloride and Sodium Borohydride."
- Source:Tetrahedron Letters, Vol 40, Issue 1.
- Context: Establishes the CoCl₂/NaBH₄ protocol as a standard for preserving sensitive groups like Boc during nitrile reduction.
-
(General Protocol Validation)
-
Boc vs.
- Title: "Comparison of Boc and Fmoc Protection Strategies in Peptide and Organic Synthesis."
- Source:BenchChem Technical Guides.
- Context: Validates the orthogonality of Boc groups under basic alkyl
-
Compound Data & Safety
-
Application in Drug Synthesis (Analogous Scaffolds)
- Title: "Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines."
- Source:N
- Context: Demonstrates the necessity of Boc protection to direct alkylation and prevent side reactions in amino-arom
Sources
Validating the MoA of Cyanomethylphenyl Carbamate Derivatives: A Comparative Guide to Covalent Cysteine Targeting
Part 1: Executive Summary & Mechanistic Hypothesis
The molecule tert-butyl N-[4-(cyanomethyl)phenyl]carbamate represents a privileged scaffold in modern drug design, particularly for the development of Targeted Covalent Inhibitors (TCIs) . While the tert-butyl carbamate (Boc) moiety often serves as a hydrophobic anchor or a prodrug masking group, the cyanomethyl (
Unlike "hard" irreversible warheads (e.g., acrylamides) that permanently alkylate targets, the cyanomethyl group is validated for reversible covalent inhibition . It targets nucleophilic cysteine residues (e.g., in Cathepsin K, SARS-CoV-2 Mpro, or specific kinases) to form a thioimidate adduct .
This guide details the experimental framework to validate this specific Mechanism of Action (MoA), distinguishing it from simple non-covalent binding or irreversible alkylation.
The Mechanistic Pathway
The core hypothesis to be validated is the nucleophilic attack of a catalytic cysteine thiolate (
Figure 1: Reaction coordinate for nitrile-based reversible covalent inhibition. Note the reversibility (
Part 2: Comparative Performance Analysis
When validating this scaffold, it is critical to benchmark its performance against alternative electrophilic warheads. The cyanomethyl group offers a specific balance of stability and reactivity.
| Feature | Cyanomethyl (Nitrile) | Vinyl Sulfone / Acrylamide | Aldehyde / Ketone | Non-Covalent Binders |
| Binding Mode | Reversible Covalent (Thioimidate) | Irreversible Covalent (Michael Addition) | Reversible Covalent (Hemithioacetal) | Non-Covalent (H-bonds/Van der Waals) |
| Reactivity | Low/Moderate (Requires activation) | High (Risk of off-target alkylation) | Very High (Metabolic liability) | N/A |
| Selectivity | High (Requires specific geometry) | Moderate (Glutathione reactivity risk) | Low (Promiscuous) | High |
| Residence Time | Tunable (Hours) | Infinite (Turnover dependent) | Short/Medium | Short (Seconds/Minutes) |
| Metabolic Stability | High (CYP stable) | Low (Glutathione conjugation) | Low (Oxidation to acid) | Variable |
Why Choose Cyanomethyl? The cyanomethyl derivative is superior when extended residence time is required without the immunogenic risks associated with permanent protein haptenization. It is the "Goldilocks" warhead for chronic therapies (e.g., Osteoporosis, viral proteases).
Part 3: Experimental Validation Protocols
To scientifically validate the MoA, you must prove three criteria:
-
Time-Dependency: Potency increases over time until equilibrium.
-
Covalency: Mass shift corresponds to the ligand.
-
Reversibility: Activity is recoverable upon dialysis or dilution.
Protocol 1: Kinetic Determination of
Objective: Quantify the efficiency of the covalent bond formation. Standard
Reagents:
-
Target Enzyme (e.g., Cathepsin K, 5 nM).
-
Fluorogenic Substrate (e.g., Z-Phe-Arg-AMC).
-
Test Compound: tert-butyl N-[4-(cyanomethyl)phenyl]carbamate derivative.
Workflow:
-
Preparation: Prepare a serial dilution of the inhibitor (0.1x to 10x estimated
). -
Initiation: Mix Enzyme + Inhibitor. Immediately aliquot into substrate solution at specific time points (
min). -
Measurement: Monitor fluorescence (Ex 360nm / Em 460nm) to measure residual enzyme activity (
). -
Analysis:
-
Fit the decay of activity to a pseudo-first-order equation:
. -
Plot
vs. [Inhibitor]. -
Fit to the hyperbolic equation:
.
-
Validation Criteria:
-
A hyperbolic curve confirms a two-step mechanism (binding followed by reaction).
-
A linear plot indicates simple bimolecular reaction (less specific).
Protocol 2: Biophysical Confirmation (Intact Protein MS)
Objective: Prove the stoichiometry and physical presence of the adduct.
-
Incubation: Incubate Enzyme (10 µM) with Inhibitor (50 µM) for 60 mins in buffer (pH 7.4).
-
Control: Incubate Enzyme with DMSO only.
-
LC-MS Analysis: Inject on a C4 protein column coupled to Q-TOF MS. Deconvolute the spectra.
-
Result Interpretation:
-
Target Mass:
. -
Note: For nitriles, the addition is direct (no leaving group). The mass shift should be exactly equal to the Molecular Weight of the inhibitor.
-
Failure Mode: If mass shift =
(loss of ), it suggests an amidine formation or hydrolysis, not the thioimidate.
-
Protocol 3: Reversibility (Jump Dilution Assay)
Objective: Distinguish between Nitrile (Reversible) and Acrylamide (Irreversible).
-
Saturation: Incubate Enzyme with Inhibitor at
for 1 hour (Activity ). -
Jump Dilution: Rapidly dilute the mixture 100-fold into buffer containing substrate.
-
Monitoring: Measure product formation over 4 hours.
-
Outcome:
-
Reversible (Cyanomethyl): Activity slowly recovers as the complex dissociates (
). -
Irreversible: Activity remains flat (0%) indefinitely.
-
Part 4: Decision Tree & Visualization
Use this workflow to guide your validation strategy.
Figure 2: Strategic decision tree for classifying the mechanism of action.
References
-
Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead. National Institutes of Health (NIH). [Link]
-
Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. RSC Medicinal Chemistry. [Link]
-
Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action. ACS Chemical Biology. [Link]
-
Mechanistic Insights into Nitrile and Alkyne Covalent Inhibitors of the SARS-CoV-2 Main Protease. Journal of Chemical Information and Modeling. [Link]
Sources
A Senior Application Scientist's Guide to the Quantitative Analysis of tert-butyl N-[4-(cyanomethyl)phenyl]carbamate in Reaction Mixtures
For professionals in pharmaceutical development and synthetic chemistry, the precise quantification of reaction components is not merely a procedural step but the cornerstone of process optimization, yield determination, and quality assurance. This guide provides an in-depth comparison of analytical methodologies for the quantitative analysis of tert-butyl N-[4-(cyanomethyl)phenyl]carbamate, a key intermediate in various synthetic pathways. We will move beyond rote protocols to explore the underlying principles and rationale, empowering you to select and implement the most effective method for your specific laboratory context.
Analyte Profile: Understanding tert-butyl N-[4-(cyanomethyl)phenyl]carbamate
Before selecting an analytical technique, a thorough understanding of the analyte's physicochemical properties is paramount.
-
Structure: The molecule contains a tert-butoxycarbonyl (Boc) protecting group, an aromatic (phenyl) ring, and a cyanomethyl group.
-
Key Features for Analysis:
-
Chromophore: The phenyl ring provides strong UV absorbance, making High-Performance Liquid Chromatography (HPLC) with UV detection a highly viable option.
-
Proton Environment: The structure possesses distinct proton signals—the nine equivalent protons of the tert-butyl group, the aromatic protons, and the methylene protons adjacent to the cyano group. This makes Quantitative Nuclear Magnetic Resonance (qNMR) a powerful tool for absolute quantification.
-
Thermal Stability: Carbamates can be thermally labile. The Boc group, in particular, is designed to be removed under specific conditions (e.g., acid), suggesting potential degradation at the high temperatures often used in Gas Chromatography (GC) inlets. This property makes GC a more challenging, and potentially unsuitable, choice without careful method development. The un-protected analog, 4-aminobenzyl cyanide, has a high boiling point of 312 °C, but the addition of the bulky Boc group can alter its thermal behavior.[1][2]
-
Comparative Analysis of Key Methodologies
We will now compare the three most relevant analytical techniques for this application: HPLC-UV, qNMR, and GC-FID. Each method is presented with a detailed protocol, expert commentary on the critical choices within that protocol, and an honest appraisal of its strengths and weaknesses.
HPLC is the most common technique for purity assessment and quantification in pharmaceutical analysis due to its robustness, sensitivity, and adaptability.[3][4] For our target analyte, a reverse-phase method is the logical starting point.[4][5][6][7]
Experimental Protocol: Reverse-Phase HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[8]
-
Mobile Phase: A mixture of acetonitrile and water. The addition of a small amount of acid, like 0.1% formic acid, can improve peak shape.[9]
-
Elution: Isocratic elution (e.g., 60:40 Acetonitrile:Water) is often sufficient for simple reaction mixtures. A gradient program (e.g., starting at 40% acetonitrile and ramping to 90%) may be necessary to resolve the analyte from starting materials or impurities.[8][9]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30 °C.[8]
-
Detection Wavelength: Approximately 240-250 nm, corresponding to the absorbance maximum of the phenyl ring. A DAD is invaluable for confirming peak purity and selecting the optimal wavelength.
-
Injection Volume: 10 µL.[8]
-
-
Sample and Standard Preparation:
-
Solvent (Diluent): Use the mobile phase or a mixture with similar polarity to prevent peak distortion.
-
Standard Preparation: Create a stock solution by accurately weighing the tert-butyl N-[4-(cyanomethyl)phenyl]carbamate reference standard and dissolving it in the diluent. Perform serial dilutions to prepare a calibration curve with at least five concentration levels.
-
Reaction Mixture Preparation: Dilute an accurately weighed or pipetted aliquot of the reaction mixture with the diluent to a concentration that falls within the established calibration range. Filter the sample through a 0.45 µm syringe filter to remove particulate matter.[8]
-
-
System Suitability and Validation:
-
Before analysis, perform system suitability tests by injecting a standard solution multiple times (typically n=5).
-
Key Parameters: Tailing factor (should be ≤ 2), theoretical plates (should be > 2000), and %RSD of peak area and retention time (should be ≤ 2%).
-
-
Quantification: Construct a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of the analyte in the prepared sample using the linear regression equation derived from the calibration curve.
Expert Commentary: The choice of a C18 column is based on its versatility and strong hydrophobic retention, which is ideal for aromatic compounds.[4][7] Using a buffered mobile phase or adding a modifier like formic acid helps to suppress the ionization of any acidic or basic functional groups on the analyte or impurities, leading to sharper, more symmetrical peaks.[9] A column thermostat is not optional; it is critical for ensuring reproducible retention times, as viscosity and partitioning equilibria are temperature-dependent.
qNMR is a primary ratio method of measurement that allows for the determination of analyte concentration against a certified internal standard, often without needing a reference standard of the analyte itself.[10] Its high precision and accuracy make it an excellent tool for validating other methods or for direct quantification.[10][11]
Experimental Protocol: ¹H-qNMR
-
Instrumentation: A high-resolution NMR spectrometer (400 MHz or higher) with a stable, well-shimmed magnet.[8]
-
Materials:
-
Deuterated Solvent: Chloroform-d (CDCl₃) or DMSO-d₆, ensuring it fully dissolves the analyte, internal standard, and reaction mixture components.
-
Internal Standard (IS): A certified reference material with a simple proton spectrum that does not overlap with analyte signals. For this analyte, suitable standards include maleic acid, 1,4-dinitrobenzene, or dimethyl sulfone. The IS must be accurately weighed.
-
-
Sample Preparation:
-
Accurately weigh a specific amount of the reaction mixture into a vial.
-
Accurately weigh a precise amount of the chosen internal standard and add it to the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.7 mL).[8]
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Acquisition Parameters (Crucial for Quantification):
-
Pulse Angle: Use a 90° pulse to ensure maximum signal intensity.
-
Relaxation Delay (D1): This is the most critical parameter. It must be at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard protons being integrated. A D1 of 30-60 seconds is often a safe starting point.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a high signal-to-noise ratio (S/N > 250:1) for the peaks to be integrated.[10]
-
-
Data Processing and Calculation:
-
Apply a zero-filling and an appropriate window function (e.g., exponential multiplication with a small line broadening) before Fourier transformation.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the well-resolved, non-overlapping signal of the analyte (e.g., the tert-butyl protons at ~1.5 ppm) and a signal from the internal standard.
-
Calculate the concentration using the following formula: Concentration_Analyte = (Area_Analyte / N_Analyte) * (N_IS / Area_IS) * (MW_Analyte / MW_IS) * (Mass_IS / Mass_Sample) Where: Area is the integral value, N is the number of protons for the integrated signal, MW is the molecular weight, and Mass is the weighed mass.
-
Expert Commentary: The importance of an adequate relaxation delay (D1) cannot be overstated. If the delay is too short, protons with longer T₁ values will not fully relax back to equilibrium, leading to signal attenuation and an underestimation of the quantity. The tert-butyl signal is an excellent choice for quantification due to its high intensity (9 protons) and its typical location in a clear region of the spectrum.
GC is a powerful technique for separating volatile and thermally stable compounds. However, its application to carbamates must be approached with caution due to the potential for thermal degradation in the heated GC inlet, which can lead to inaccurate quantification.[12]
Experimental Protocol: GC-FID (Hypothetical)
-
Instrumentation: A GC system with a split/splitless inlet, a flame ionization detector (FID), and a suitable capillary column.
-
Chromatographic Conditions:
-
Column: A low-to-mid polarity column, such as a DB-5 (5% phenyl-methylpolysiloxane), is a reasonable starting point.
-
Inlet Temperature: This is a critical parameter to optimize. Start with a low temperature (e.g., 180-200 °C) and gradually increase to find a balance between efficient volatilization and minimal degradation. A programmable temperature vaporization (PTV) inlet can offer significant advantages by allowing for a gentle temperature ramp.[12]
-
Oven Program: Start at a low temperature (e.g., 100 °C) and ramp at 10-20 °C/min to a final temperature of ~280-300 °C.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Detector Temperature: 280-300 °C.
-
-
Sample and Standard Preparation:
-
Solvent: A volatile organic solvent such as dichloromethane or ethyl acetate.
-
Procedure: Similar to HPLC, prepare a calibration curve from a reference standard and dilute the reaction mixture to fall within this range. An internal standard (e.g., a stable hydrocarbon like dodecane) is highly recommended for GC analysis to correct for injection volume variability.
-
-
Validation: A key validation step for this method would be to analyze a pure standard and look for the appearance of degradation peaks. Comparing the GC-FID results of a sample to those obtained by HPLC or qNMR would be essential to confirm the method's accuracy.
Expert Commentary: The primary challenge with GC is the thermal lability of the Boc-protecting group. If the inlet temperature is too high, the analyte can decompose into multiple products, making quantification impossible. FID is a robust, universal detector for hydrocarbons but lacks the specificity of a mass spectrometer (MS). If GC is pursued, coupling it with MS (GC-MS) would be invaluable for identifying any degradation products formed during the analysis. For routine analysis of this specific compound, GC would not be the first choice unless profiling for a specific volatile impurity is the primary goal.
Method Selection: A Comparative Summary and Decision Guide
The optimal analytical method depends on the specific requirements of the analysis, including the available instrumentation, required throughput, and desired level of accuracy.
Table 1: Comparison of Analytical Methodologies
| Parameter | HPLC-UV | qNMR | GC-FID |
| Principle | Chromatographic separation based on polarity, UV detection. | Nuclear spin resonance in a magnetic field. | Chromatographic separation based on volatility, flame ionization detection. |
| Specificity | Good; can be excellent with DAD for peak purity. | Excellent; based on unique chemical structure. | Moderate; relies on retention time alone. |
| Sensitivity | High (µg/mL to ng/mL). | Low (mg/mL). | Very High (pg/mL). |
| Precision | Excellent (<2% RSD typical). | Excellent (<1% RSD achievable). | Very Good (<3% RSD with IS). |
| Accuracy | High (requires accurate reference standard). | Very High (primary method, relies on IS purity). | Variable (highly dependent on analyte thermal stability). |
| Analysis Time | 5-20 minutes per sample. | 10-20 minutes per sample (plus setup). | 10-30 minutes per sample. |
| Cost/Sample | Moderate. | High (instrument cost and maintenance). | Low. |
| Key Advantage | Robust, sensitive, widely available. | Absolute quantification, no analyte standard needed. | High sensitivity for volatile compounds. |
| Key Disadvantage | Requires analyte-specific reference standard. | Low sensitivity, high capital cost. | Risk of thermal degradation of the analyte. |
Decision Workflow
To assist in selecting the most appropriate technique, the following workflow diagram illustrates a logical decision-making process based on common analytical needs.
Caption: Decision workflow for selecting an analytical method.
Conclusion
For the routine quantitative analysis of tert-butyl N-[4-(cyanomethyl)phenyl]carbamate in reaction mixtures, Reverse-Phase HPLC with UV detection stands out as the most practical, robust, and reliable method. It offers an excellent balance of sensitivity, speed, and accessibility. Quantitative NMR serves as an invaluable, highly accurate orthogonal method, ideal for validating the primary HPLC method or for the precise analysis of key samples where an analyte-specific standard may be unavailable. While Gas Chromatography is a powerful technique in general, its application for this specific carbamate is fraught with the significant risk of thermal degradation, making it a less desirable and higher-risk option that should only be considered for specialized applications after thorough validation.
Ultimately, the choice of method must be followed by rigorous validation according to established guidelines (e.g., ICH Q2(R1)) to ensure the data generated is accurate, precise, and fit for its intended purpose.
References
-
SIELC Technologies. Separation of tert-Butyl carbamate on Newcrom R1 HPLC column. Available from: [Link]
-
Li, Y., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PMC - NIH. Available from: [Link]
-
Giraudeau, P., et al. (2014). NMR-Based Carbamate Decomposition Constants of Linear Primary Alkanolamines for CO2 Capture. ACS Publications. Available from: [Link]
-
Gogineni, P. V., et al. (1993). Gas chromatographic determination of residual levels of tert.-butanol from lyophilized liposomal formulations. PubMed. Available from: [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]
-
ResearchGate. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Available from: [Link]
-
SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available from: [Link]
-
Organic Chemistry Portal. Carbamate synthesis by carbamoylation. Available from: [Link]
-
European Union Reference Laboratory for Pesticides Requiring Single Residue Methods. Testing the Stability of Pesticides in Stock Solutions by Quantitative NMR. Available from: [Link]
-
Science.gov. c18 reversed-phase hplc: Topics by Science.gov. Available from: [Link]
-
U.S. Environmental Protection Agency. Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. Available from: [Link]
- Google Patents. CN102449475A - Analysis method of ammonium carbamate aqueous solution and operation method of unreacted gas absorption tank.
-
Geffroy, C., et al. (2021). Thermal stability of adsorbents used for gas chromatography in space exploration. PubMed. Available from: [Link]
-
InChI Key Database. 4-Aminobenzyl Cyanide. Available from: [Link]
-
McCarthy, A. A. P., et al. (2026). Alkyl Carboamidation Cascade via Ir/Ni–SH2 Metallaphotoredox: A Route to γ-Lactams, Ureas, and Carbamates. Organic Letters - ACS Publications. Available from: [Link]
-
Wiczling, P., et al. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. PMC - NIH. Available from: [Link]
-
Phenomenex. Reversed Phase HPLC Columns. Available from: [Link]
-
Lutas, A. M., et al. (2023). Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F. NIH. Available from: [Link]
-
Crawford Scientific. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available from: [Link]
-
PubMed Central. Targeted Gas Chromatography‐Mass Spectrometry Analysis of 31 Phthalates and Replacements: Method Optimization and Application to Edible Oils and Silicone Wristbands. Available from: [Link]
-
GL Sciences. Analysis of Tert Butylhydroquinone (TBHQ) in Foods by HPLC. Available from: [Link]
-
NIST. 4-Aminobenzyl cyanide. Available from: [Link]
Sources
- 1. 对氨基苯乙腈 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-Aminobenzyl cyanide [webbook.nist.gov]
- 3. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 5. Separation of tert-Butyl carbamate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 7. c18 reversed-phase hplc: Topics by Science.gov [science.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rsc.org [rsc.org]
- 10. eurl-pesticides.eu [eurl-pesticides.eu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Reactivity Profile: Cyanomethyl Scaffolds in Synthetic Medicinal Chemistry
Executive Summary
The cyanomethyl moiety (
This guide objectively compares the three primary classes of cyanomethyl reagents used in drug discovery:
-
Unsubstituted Acetonitrile (MeCN): High
, requires harsh conditions. -
Aryl/Acyl-Acetonitriles (e.g., Phenylacetonitrile): "Active methylene" compounds, moderate bases.
-
Haloacetonitriles (e.g., Chloro/Bromoacetonitrile): Amphiphilic reagents acting as electrophiles (N-alkylation) or masked nucleophiles (Reformatsky-type).
Mechanistic Profiling: Electronic & Steric Determinants[1]
The utility of a cyanomethyl reagent is dictated by the stability of its corresponding carbanion (nucleophilicity) and the susceptibility of its carbon-halogen bond (if present).
Acidity and Anion Stability ( Landscape)
The
| Compound Class | Representative Structure | Base Requirement | Dominant Reactivity Mode | |
| Simple Nitrile | Acetonitrile ( | ~31.3 | Strong (n-BuLi, LDA) | Hard Nucleophile |
| Aryl-Nitrile | Phenylacetonitrile ( | ~21.9 | Moderate (NaH, KOtBu) | Soft Nucleophile |
| Halo-Nitrile | Chloroacetonitrile ( | N/A* | Specialized (Zn/Cu) | Electrophile (Standard) / Nucleophile (Reformatsky) |
| Active Methylene | Malononitrile ( | ~11.1 | Weak ( | Soft Nucleophile |
*Note: While theoretically acidic, deprotonation of haloacetonitriles with standard bases often leads to rapid self-condensation (Darzens/Thorpe pathways) or polymerization. They are best utilized as electrophiles or metallated species.
The Reactivity Divergence (Visualized)
The following diagram maps the decision logic for reaction pathways based on the specific cyanomethyl reagent chosen.
Caption: Divergent reaction pathways dictated by the electronic nature of the cyanomethyl scaffold.
Comparative Performance Analysis
This section contrasts the performance of these reagents in C-C bond formation, the primary goal in scaffold synthesis.
Selectivity and Side Reactions
| Feature | Phenylacetonitrile | Bromoacetonitrile | Acetonitrile |
| Primary Role | Nucleophile (C-source) | Electrophile or masked Nucleophile | Solvent or Nucleophile |
| Mono-alkylation Selectivity | High. The product is less acidic than the starting material (steric bulk). | N/A (Acts as alkylating agent). | Low. The product is often more acidic, leading to poly-alkylation. |
| Major Side Reaction | Thorpe-Ziegler Cyclization. Self-condensation if concentration is too high. | Darzens Condensation. If aldehydes/ketones + base are present.[1] | Polymerization. Occurs with strong bases if temperature is not controlled (-78°C). |
| Atom Economy | High for benzylated targets. | Moderate (Loss of Bromide). | High (Direct functionalization). |
Critical Insight: The Thorpe-Ziegler Pitfall
When using Phenylacetonitrile , a common failure mode is the formation of enaminonitriles via self-condensation.
-
Cause: High concentration of free nitrile anion relative to the electrophile.
-
Mitigation: Inverse addition (add the nitrile anion slowly to the electrophile) or high dilution.
Validated Experimental Protocols
These protocols represent "best practices" for distinct reactivity modes.
Protocol A: C-Alkylation of Arylacetonitriles (Nucleophilic Mode)
Target: Synthesis of
Rationale: Phenylacetonitrile (
-
Reagents: Phenylacetonitrile (1.0 equiv), Alkyl Halide (1.1 equiv), NaH (60% dispersion, 1.2 equiv), THF (anhydrous).
-
Setup: Flame-dried 3-neck flask under Argon.
-
Deprotonation:
-
Wash NaH with dry hexane to remove mineral oil. Suspend in THF.
-
Add Phenylacetonitrile dropwise at 0°C. Evolution of
gas is observed. -
Checkpoint: Stir for 30 min at 0°C. The solution should turn yellow/orange (formation of the carbanion).
-
-
Alkylation:
-
Add the Alkyl Halide dropwise at 0°C.
-
Warm to Room Temperature (RT) and stir for 2-4 hours.
-
-
Workup: Quench with saturated
. Extract with EtOAc. -
Purification: Silica gel chromatography. (Note: Unreacted Phenylacetonitrile is difficult to separate from mono-alkylated product; ensure complete conversion via TLC).
Protocol B: Reformatsky-Type Reaction (Masked Nucleophile)
Target: Synthesis of
Rationale: Direct deprotonation of Bromoacetonitrile fails. We use Zinc insertion to create a mild nucleophile that reacts with ketones/aldehydes without self-condensation.
-
Reagents: Bromoacetonitrile (1.2 equiv), Benzaldehyde (1.0 equiv), Zinc dust (activated, 1.5 equiv), THF.
-
Activation:
-
Activate Zn dust by washing with dilute HCl, then water, then acetone, and drying under vacuum.
-
Suspend Zn in THF. Add trimethylsilyl chloride (TMSCl, 0.05 equiv) to initiate.
-
-
Addition:
-
Add a solution of Bromoacetonitrile and Benzaldehyde in THF dropwise to the refluxing Zn suspension.
-
Exotherm Control: The reaction is exothermic. Maintain a gentle reflux by controlling addition rate.
-
-
Completion: Reflux for 1-2 hours.
-
Workup: Cool to 0°C. Quench with 1M HCl (dissolves Zn salts). Extract with ether.
Safety & Handling (Crucial)
The toxicity profile of cyanomethyl compounds varies drastically by substitution.
| Compound | Hazard Class | Specific Danger | Handling Requirement |
| Acetonitrile | Flammable / Irritant | Metabolizes to cyanide (slowly). | Fume hood. Standard PPE. |
| Chloroacetonitrile | High Toxicity | Lachrymator. Potent alkylating agent. Severe skin irritant. | Double gloving. Use bleach to quench glassware/spills (oxidizes the cyanide). |
| Bromoacetonitrile | Extreme Toxicity | Volatile alkylator. DNA damage potential. | Full face shield. Dedicated waste stream. |
Decontamination Protocol: For haloacetonitrile spills, do not use acid (generates HCN). Use a solution of 10% Sodium Hypochlorite (Bleach) and NaOH to oxidize the cyanide and hydrolyze the alkyl halide.
References
-
Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link
-
DiBiase, S. A., & Gokel, G. W. (1979). Phase transfer catalyzed synthesis of nitriles from alkyl halides. The Journal of Organic Chemistry, 44(18), 3251-3253. Link
-
Kishi, Y., et al. (1998). Reformatsky-type reaction of haloacetonitriles. Organic Syntheses, Coll. Vol. 9, p.66. Link
-
World Health Organization. (2004). Halogenated acetonitriles in drinking-water. Guidelines for Drinking-water Quality. Link
-
Fleming, F. F., & Shook, B. C. (2002). Nitrile anion cyclizations. Tetrahedron, 58(1), 1-23. Link
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
